molecular formula C14H15N5 B102868 4,4'-Iminodibenzamidine CAS No. 15535-96-3

4,4'-Iminodibenzamidine

Cat. No.: B102868
CAS No.: 15535-96-3
M. Wt: 253.3 g/mol
InChI Key: OOSANNOCGQRXSP-UHFFFAOYSA-N
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Description

4,4'-Iminodibenzamidine, also known as 4,4'-Iminodibenzamidine, is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Iminodibenzamidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Iminodibenzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Iminodibenzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carbamimidoylanilino)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,19H,(H3,15,16)(H3,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSANNOCGQRXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21055-30-1 (di-hydrochloride)
Record name 4,4'-Diamidinodiphenylamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60165881
Record name 4,4'-Diamidinodiphenylamine
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Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15535-96-3
Record name 4,4′-Iminobis[benzenecarboximidamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15535-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamidinodiphenylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diamidinodiphenylamine
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Record name 4,4'-iminodibenzamidine
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Foundational & Exploratory

4,4'-Iminodibenzamidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophore & Synthetic Methodology

Executive Summary

4,4'-Iminodibenzamidine (CAS: 15535-96-3) represents a critical scaffold in the aromatic diamidine class of medicinal compounds.[][2] Structurally characterized by two benzamidine moieties linked by a secondary amine (imino) bridge, this molecule serves as a high-affinity pharmacophore for serine protease inhibition (e.g., Trypsin, Thrombin) and DNA minor groove binding . Unlike its aliphatic-linked congeners (e.g., Pentamidine), the diphenylamine core confers distinct rigidity and hydrogen-bonding capabilities, making it a valuable probe in antiparasitic drug discovery (Trypanosomiasis, Leishmaniasis) and oncology. This guide details its physicochemical properties, Pinner synthesis methodology, and mechanistic interactions.

Chemical Identity & Structural Analysis[3][4]

The molecule consists of two p-amidinophenyl rings connected by a central nitrogen atom. This "imino" linker allows for a curved, planar geometry essential for isohelical matching with the DNA minor groove.

PropertySpecification
IUPAC Name 4,4'-Iminobis(benzenecarboximidamide)
Common Synonyms 4,4'-Diamidinodiphenylamine; Bis(4-amidinophenyl)amine
CAS Number 15535-96-3
Molecular Formula C₁₄H₁₅N₅
Molecular Weight 253.30 g/mol (Free Base)
pKa (Amidine) ~11.0 (Highly Basic)
Solubility Low in water (Free Base); High in DMSO/Water as HCl or Methanesulfonate salt
Melting Point >300°C (Decomposes, typical of amidine salts)
Structural Significance
  • Amidine Basicity: The amidine group (

    
    ) is protonated at physiological pH, providing a positive charge that drives electrostatic attraction to the negatively charged DNA backbone or the aspartate residue in the S1 pocket of serine proteases.
    
  • Linker Geometry: The central

    
     bridge introduces a bond angle of approx 120°, facilitating a crescent shape that complements the curvature of AT-rich DNA sequences.
    
Synthesis & Manufacturing Methodology

The industrial and laboratory standard for synthesizing aromatic amidines from nitriles is the Pinner Reaction . This anhydrous, two-step protocol avoids hydrolysis of the sensitive imidate intermediate.

Reaction Pathway[3][4]
  • Activation: Acid-catalyzed addition of alcohol to the nitrile (4,4'-dicyanodiphenylamine) to form the imidate ester hydrochloride.

  • Ammonolysis: Displacement of the alkoxy group by ammonia to generate the amidine.

Synthesis Precursor 4,4'-Dicyanodiphenylamine (Nitrile Precursor) Intermediate Bis-Imidate Ester HCl Salt Precursor->Intermediate Pinner Reaction Reagents1 Step 1: Dry HCl (g), EtOH 0°C to RT Reagents1->Precursor Product 4,4'-Iminodibenzamidine Dihydrochloride Intermediate->Product Ammonolysis Reagents2 Step 2: NH3 (g) or NH3/EtOH Reflux Reagents2->Intermediate

Figure 1: Pinner synthesis route for 4,4'-Iminodibenzamidine from dicyano precursor.

Detailed Protocol (Bench Scale)

Reagents:

  • 4,4'-Dicyanodiphenylamine (10 mmol)

  • Anhydrous Ethanol (50 mL)

  • Dry HCl gas (generated in situ or from cylinder)

  • Anhydrous Ammonia gas (or 7N NH3 in MeOH)

Step-by-Step Methodology:

  • Imidate Formation:

    • Suspend the dicyano precursor in anhydrous ethanol in a 3-neck round-bottom flask equipped with a drying tube (CaCl₂).

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry HCl gas through the suspension for 2-3 hours until saturation. The mixture will clarify and then precipitate the imidate ester hydrochloride.

    • Critical Checkpoint: Ensure strict anhydrous conditions; moisture hydrolyzes the intermediate to an ester/amide.

    • Seal and stir at room temperature for 24-48 hours.

    • Precipitate the imidate ester with anhydrous diethyl ether, filter, and dry under vacuum.

  • Amidine Conversion:

    • Resuspend the dry imidate ester in anhydrous ethanol.

    • Cool to 0°C and bubble dry NH₃ gas (excess) or add alcoholic ammonia.

    • Heat to mild reflux (60-70°C) for 4 hours.

    • Cool to precipitate the crude amidine dihydrochloride.

    • Purification: Recrystallize from Ethanol/Water or dilute HCl.

Biological Interaction Mechanisms

4,4'-Iminodibenzamidine functions through two primary non-covalent mechanisms, making it a dual-threat pharmacophore.

Mechanism A: DNA Minor Groove Binding

Like Diminazene and Pentamidine, this molecule binds to AT-rich regions of the DNA minor groove.

  • Electrostatics: The cationic amidines interact with the anionic phosphate backbone.

  • H-Bonding: The amidine protons donate H-bonds to the N3 of Adenine and O2 of Thymine.

  • Van der Waals: The aromatic rings stack against the sugar-phosphate walls, stabilizing the DNA helix (increasing Melting Temperature,

    
    ).
    
Mechanism B: Serine Protease Inhibition

The molecule mimics the side chain of Arginine, the natural substrate for trypsin-like serine proteases.

  • S1 Pocket Targeting: The amidine group inserts into the S1 specificity pocket.

  • Catalytic Triad Blockade: It forms a salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the pocket, competitively inhibiting substrate access to the catalytic Serine.

Mechanism cluster_DNA Target 1: DNA Minor Groove cluster_Enzyme Target 2: Serine Proteases Compound 4,4'-Iminodibenzamidine (Cationic Pharmacophore) AT_Rich AT-Rich Sequences (Narrow Groove) Compound->AT_Rich H-Bonding & Electrostatics S1_Pocket S1 Specificity Pocket (Aspartate Residue) Compound->S1_Pocket Salt Bridge Formation Effect_DNA Inhibition of Transcription/ Replication (Antiparasitic) AT_Rich->Effect_DNA Helix Stabilization Effect_Enz Competitive Inhibition (Anticoagulant/Oncology) S1_Pocket->Effect_Enz Block Catalytic Triad

Figure 2: Dual mechanism of action targeting DNA and Proteases.

Experimental Validation Protocols

To validate the quality and activity of synthesized 4,4'-Iminodibenzamidine, the following assays are mandatory.

Protocol A: Thermal Melting (

) Assay (DNA Binding)

Objective: Measure the stabilization of DNA duplexes upon drug binding.

  • Preparation: Prepare a

    
     solution of poly(dA)·poly(dT) in phosphate buffer (10 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).
    
  • Titration: Add 4,4'-Iminodibenzamidine at ratios (

    
    ) of 0.1, 0.2, and 0.5.
    
  • Measurement: Monitor absorbance at 260 nm while heating from 20°C to 90°C at 0.5°C/min.

  • Analysis: Calculate

    
    . A 
    
    
    
    indicates significant minor groove binding [1].
Protocol B: Trypsin Inhibition Assay (

Determination)

Objective: Quantify protease inhibition potency.

  • Substrate: Use chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

  • Reaction: Mix Bovine Trypsin (50 nM) with varying concentrations of inhibitor (0.1 - 100

    
    ) in Tris-HCl buffer (pH 8.0).
    
  • Initiation: Add BAPNA and monitor absorbance at 410 nm (release of p-nitroaniline) for 10 minutes.

  • Calculation: Plot

    
     vs. [I] (Dixon plot) to determine the inhibition constant 
    
    
    
    [2].
References
  • Wilson, W. D., et al. (1990). "DNA binding of diamidines: The effect of linker length and flexibility." Biochemistry. Link

  • Stürzebecher, J., et al. (1994). "Structure-activity relationships of diamidine-type serine protease inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "4,4'-Iminodibenzamidine - Compound Summary." National Library of Medicine. Link

  • Das, B. P., & Boykin, D. W. (1977). "Synthesis and antiprotozoal activity of some di-cationic diarylureas and diarylamines." Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to Amidine and Imino-Bridged Aromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: 4,4'-Iminodibenzamidine

Initial research into the compound "4,4'-Iminodibenzamidine" did not yield a conclusive CAS number or a significant body of established scientific literature under this specific name. This suggests that the compound may be novel, exceptionally rare, or more commonly known by a different name. The core structural elements of the requested topic—the benzamidine functional group and the 4,4'-imino bridge—are of significant interest in medicinal chemistry.

Given the lack of specific data for "4,4'-Iminodibenzamidine," this guide will focus on two closely related and well-documented compounds that are highly relevant to researchers, scientists, and drug development professionals:

  • 4-Aminobenzamidine : This molecule contains the key benzamidine functional group and is a cornerstone in the study of protease inhibition.

  • 4,4'-Diaminodiphenylamine (4,4'-Iminodianiline) : This compound features the 4,4'-imino bridge, providing a structural backbone analogous to the requested topic.

By exploring these compounds, this guide will provide in-depth technical information and field-proven insights into the synthesis, properties, and applications of these important structural motifs.

Part 1: 4-Aminobenzamidine: A Serine Protease Inhibitor and Synthetic Building Block

Core Compound Identification and Physicochemical Properties

4-Aminobenzamidine is a versatile molecule widely recognized for its role as a potent inhibitor of serine proteases.[1] It serves as a crucial tool in biochemical research and as a foundational scaffold in the development of therapeutic agents.[1] The compound is typically handled as its more stable dihydrochloride salt.

PropertyValueSource
IUPAC Name 4-aminobenzamidine[2]
Synonyms p-Aminobenzamidine, 4-Aminobenzenecarboximidamide[3]
CAS Number 2498-50-2 (dihydrochloride)[1][3][4]
Molecular Formula C₇H₉N₃·2HCl[1]
Molecular Weight 208.09 g/mol (dihydrochloride)[1][4]
Appearance Off-white to yellow crystalline powder[1]
Melting Point >300 °C (dihydrochloride)[1]
Solubility Moderately soluble in water; soluble in DMSO and ethanol.[2]
Mechanism of Action and Applications in Drug Development

The primary utility of 4-aminobenzamidine stems from its ability to act as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin. The positively charged amidinium group mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes, which typically accommodates arginine or lysine residues. This inhibitory action makes it an invaluable tool in:

  • Biochemical Research : Used to prevent proteolysis in protein purification and cell culture studies.[1]

  • Drug Discovery : Serves as a starting fragment or scaffold for designing more potent and selective protease inhibitors for therapeutic targets in cancer and cardiovascular diseases.[1]

  • Affinity Chromatography : Immobilized 4-aminobenzamidine is used as a ligand to purify serine proteases.[5]

Synthesis of 4-Aminobenzamidine Dihydrochloride: A Conceptual Workflow

The synthesis of 4-aminobenzamidine salts can be achieved through various routes. A common industrial method involves the conversion of 4-aminobenzonitrile via the Pinner reaction. This process transforms the nitrile group into an imidate, which is then ammonolyzed to form the amidine.

G cluster_0 Pinner Reaction cluster_1 Amination A 4-Aminobenzonitrile B Ethyl 4-aminobenzimidate HCl A->B HCl (gas), Ethanol C 4-Aminobenzamidine Dihydrochloride B->C Ammonia (in Ethanol)

Caption: Conceptual workflow for the synthesis of 4-Aminobenzamidine Dihydrochloride.

Experimental Protocol: Pinner Synthesis of 4-Aminobenzamidine Dihydrochloride

The following protocol is a generalized representation based on established chemical principles for the synthesis of 4-aminobenzamidine dihydrochloride.[6][7]

Step 1: Formation of Ethyl 4-Aminobenzimidate Hydrochloride (Pinner Salt)

  • Inert Atmosphere : Charge a dry, three-necked flask equipped with a magnetic stirrer, gas inlet, and thermometer with 4-aminobenzonitrile (1.0 eq) and anhydrous ethanol (8-10 volumes).

  • Cooling : Cool the resulting solution to -10°C under a nitrogen atmosphere.

  • HCl Gas Introduction : Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 20°C. The amount of HCl gas can range from 5 to 12 equivalents, depending on the specific process.[6][7]

  • Reaction : After the addition of HCl, heat the reaction mixture to 35-40°C and stir for 16-20 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Isolation : Cool the mixture to room temperature and stir for 1 hour to allow the product to precipitate. Filter the suspension to collect the wet product, which is the ethyl 4-aminobenzimidate salt.

Step 2: Amination to Form 4-Aminobenzamidine Dihydrochloride

  • Ammonia Solution : Prepare a solution of ammonia in ethanol.

  • Reaction : Add the wet Pinner salt from the previous step to the ethanolic ammonia solution.

  • Stirring : Stir the mixture at a controlled temperature (e.g., 30-40°C) for several hours until the conversion to 4-aminobenzamidine is complete (monitored by HPLC).

  • Final Isolation : After the reaction is complete, cool the mixture, filter the resulting solid, and wash with ethanol.

  • Drying : Dry the collected solid under vacuum at approximately 50°C to yield 4-aminobenzamidine dihydrochloride.

Part 2: 4,4'-Diaminodiphenylamine: An Imino-Bridged Core Structure

Core Compound Identification and Physicochemical Properties

4,4'-Diaminodiphenylamine, also known as 4,4'-Iminodianiline, is an aromatic amine that contains the imino bridge connecting two aniline moieties.[8] This structure is of interest in polymer science and as a precursor for more complex molecules.

PropertyValueSource
IUPAC Name N-(4-aminophenyl)benzene-1,4-diamine[8]
Synonyms 4,4'-Iminodianiline, Bis(p-aminophenyl)amine[8]
CAS Number 537-65-5[8]
Molecular Formula C₁₂H₁₃N₃[8]
Molecular Weight 199.25 g/mol [8]
Hydrogen Bond Donors 3[8]
Primary Use Hair dyeing, chemical intermediate[8]
Applications and Relevance in Development

While not a direct analogue to a dibenzamidine, the 4,4'-iminodianiline core is significant in materials science and as a synthetic intermediate. Its two primary amine groups offer reactive sites for polymerization and other chemical modifications.

  • Polymer Chemistry : Used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, which require aromatic diamine building blocks.

  • Dye Manufacturing : It is listed as a component in hair dyeing formulations.[8]

  • Synthetic Chemistry : The diamine structure serves as a precursor for synthesizing more complex molecules, including potential pharmacophores where the imino-bridged diphenyl structure is desired.

Logical Relationships in Aromatic Amine Chemistry

The synthesis and reactivity of aromatic amines like 4,4'-iminodianiline are central to many areas of chemical and pharmaceutical development. The nucleophilicity of the amine groups dictates their role in various reactions.

G A Aromatic Diamine (e.g., 4,4'-Iminodianiline) B Polymerization A->B C Acylation A->C D Alkylation A->D E High-Performance Polymers B->E with dianhydrides F Amide-Containing Scaffolds C->F with acyl chlorides G Substituted Amines D->G with alkyl halides

Caption: Reactivity pathways for aromatic diamines in synthesis.

References

  • 4,4'-Diaminobenzanilide , PubChem, National Center for Biotechnology Information. [Link]

  • 4-Aminobenzamidine , Solubility of Things. [Link]

  • 4,4'-Diaminodiphenylamine , PubChem, National Center for Biotechnology Information. [Link]

  • Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride, Google P
  • Process for the manufacture of 4-aminobenzoamidine dihydrochloride, Google P

Sources

Methodological & Application

Application Note: 4,4'-Iminodibenzamidine as a Molecular Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biochemistry, enzymology, and drug discovery. It details the use of 4,4'-Iminodibenzamidine (also known as 4,4'-Diamidinodiphenylamine), a potent, rigid, low-molecular-weight competitive inhibitor of trypsin-like serine proteases.

Introduction & Scientific Basis

4,4'-Iminodibenzamidine (CAS: 21055-30-1, often supplied as the dihydrochloride salt) is a bis-benzamidine derivative. Unlike the flexible linker found in Pentamidine or the chemically reactive triazene bridge in Diminazene (Berenil) , 4,4'-Iminodibenzamidine features a single amine (-NH-) bridge connecting two benzamidine rings. This structure confers significant rigidity and chemical stability.

Mechanism of Action

The compound functions as a competitive inhibitor of serine proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa).

  • Primary Interaction: The positively charged amidine group mimics the side chain of Arginine or Lysine, anchoring itself into the S1 specificity pocket (Asp-189 in trypsin) via a salt bridge.

  • Secondary Interaction: The rigid "dumbbell" shape allows the second amidine group to interact with secondary binding sites (S' subsites) or simply sterically occlude the active site cleft, often resulting in a

    
     (inhibition constant) significantly lower (nanomolar to low micromolar range) than monomeric benzamidine (
    
    
    
    ).
Key Applications
  • Determination of Inhibition Constants (

    
    ):  Quantifying the potency of inhibition against various proteases.
    
  • Active Site Topology Mapping: Using the rigid distance between amidine groups as a "molecular ruler" to probe the spatial relationship between the S1 pocket and distal anionic residues.

  • Crystallography: Stabilizing protease conformations for X-ray structural studies.

Experimental Workflow & Mechanism

The following diagrams illustrate the competitive inhibition mechanism and the standard experimental workflow for kinetic analysis.

Figure 1: Mechanism of Competitive Inhibition

InhibitionMechanism E Enzyme (E) (Free) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Kon) S Substrate (S) I Inhibitor (I) (4,4'-Iminodibenzamidine) ES->E (k-1) P Product (P) (Signal) ES->P Catalysis (kcat) EI->E (Koff)

Caption: Competitive inhibition model. The inhibitor (I) competes with the substrate (S) for the free enzyme (E), preventing the formation of the catalytic ES complex.

Figure 2: Kinetic Assay Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Step1 Prepare Enzyme Stock (Ice, pH 7.4-8.0) Step4 Incubate E + I (5-10 min for equilibrium) Step1->Step4 Step2 Prepare Substrate (S) (Serial Dilutions: 0.5 - 5x Km) Step5 Add Substrate (Start Reaction) Step2->Step5 Step3 Prepare Inhibitor (I) (Fixed Concentrations) Step3->Step4 Step4->Step5 Step6 Measure Absorbance (Kinetic Mode, 405 nm) Step5->Step6 Step7 Calculate Initial Velocity (v0) Step6->Step7 Step8 Plot Lineweaver-Burk (Determine Mode of Inhibition) Step7->Step8 Step9 Plot Dixon (Calculate Ki) Step8->Step9

Caption: Step-by-step workflow for determining kinetic parameters using spectrophotometric analysis.

Detailed Protocol: Determination of for Trypsin

This protocol uses a chromogenic substrate (e.g., BAPNA or L-BAPA) to measure the hydrolytic activity of Trypsin in the presence of 4,4'-Iminodibenzamidine.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
    
  • Inhibitor: 4,4'-Iminodibenzamidine dihydrochloride (CAS 21055-30-1).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl

    
    , pH 8.2 (Calcium stabilizes trypsin).
    
  • Detection: Spectrophotometer or Plate Reader capable of reading at 405 nm (kinetic mode).

Step-by-Step Methodology
1. Stock Solution Preparation
  • Inhibitor Stock: Dissolve 4,4'-Iminodibenzamidine in deionized water to 10 mM. Note: The dihydrochloride salt is water-soluble. Avoid DMSO if possible to prevent solvent effects on the enzyme, though <5% DMSO is usually tolerated.

  • Substrate Stock: Dissolve L-BAPNA in DMSO to 20 mM.

  • Enzyme Stock: Prepare a 1 mg/mL stock in 1 mM HCl (keeps trypsin inactive and stable). Dilute to working concentration (e.g., 10

    
    g/mL) in Assay Buffer immediately before use.
    
2. Experimental Setup (96-well plate format)

Design a matrix with varying Substrate [S] and Inhibitor [I] concentrations.

Condition[Inhibitor] (

M)
[Substrate] (mM) Range
Control 00.1, 0.2, 0.4, 0.8, 1.6
Low Inhibition 0.5 (

)
0.1, 0.2, 0.4, 0.8, 1.6
Medium Inhibition 2.0 (

)
0.1, 0.2, 0.4, 0.8, 1.6
High Inhibition 10.0 (

)
0.1, 0.2, 0.4, 0.8, 1.6
3. Assay Procedure
  • Blanking: Add 20

    
    L of Buffer to "Blank" wells.
    
  • Inhibitor Addition: Add 20

    
    L of Inhibitor (at 10x final conc.) to respective wells. Add 20 
    
    
    
    L Buffer to Control wells.
  • Enzyme Addition: Add 20

    
    L of Enzyme working solution to all wells (except Blanks).
    
  • Pre-incubation: Incubate for 10 minutes at 25°C . Why? While competitive inhibitors bind rapidly, pre-incubation ensures thermodynamic equilibrium (E + I

    
     EI) is established before the substrate competes.
    
  • Substrate Addition: Add 160

    
    L of Substrate (diluted in buffer) to start the reaction. Total Volume = 200 
    
    
    
    L.
  • Measurement: Immediately monitor Absorbance at 405 nm every 15 seconds for 5–10 minutes.

4. Data Processing
  • Calculate the slope of the linear portion of the absorbance curve (

    
    ) for each well. This is the Initial Velocity (
    
    
    
    ).
  • Convert

    
     to concentration units (
    
    
    
    ) using the extinction coefficient of p-nitroaniline (
    
    
    ).

Data Analysis & Interpretation

To validate the mechanism and calculate


, use the following graphical methods.
A. Lineweaver-Burk Plot (Double Reciprocal)

Plot


 (y-axis) vs. 

(x-axis).
  • Result: You should observe a family of lines intersecting at the Y-axis (1/

    
    ).
    
  • Interpretation:

    • 
       remains constant (competitive inhibition).
      
    • Apparent

      
       (
      
      
      
      ) increases with inhibitor concentration.
    • Self-Validation: If the lines do not intersect at the Y-axis, the inhibition is not purely competitive (possibly mixed or non-competitive), or the inhibitor contains impurities.

B. Dixon Plot (Determination of )

Plot


 (y-axis) vs. 

(x-axis). Each line represents a fixed substrate concentration.
  • Calculation: The lines for different substrate concentrations will intersect at a point in the second quadrant.

  • Intersection Point: The X-coordinate of the intersection is

    
     .
    
  • Equation:

    
    
    
Expected Values

For 4,4'-Iminodibenzamidine against Trypsin:

  • 
     Range:  Typically 0.5 – 5.0 
    
    
    
    M
    (depending on pH and ionic strength).
  • Note: This is significantly more potent than Benzamidine (

    
    M) due to the "bis" effect.
    

Technical Specifications & Troubleshooting

ParameterSpecification / Note
Chemical Name 4,4'-Iminodibenzamidine dihydrochloride
Synonyms 4,4'-Diamidinodiphenylamine; 4,4'-Iminobis(benzamidine)
Molecular Weight ~326.2 g/mol (free base); ~399 g/mol (dihydrochloride)
Solubility Soluble in water (>10 mg/mL).[1][2][3] Mildly acidic pH aids stability.
Stability Stable at room temperature as a solid. Aqueous solutions should be fresh or frozen at -20°C.
Interference High ionic strength (>0.5 M NaCl) may weaken binding (electrostatic screening).
Safety Irritant. Wear PPE. Do not confuse with "Iminodibenzyl" (tricyclic precursor).
Troubleshooting Guide
  • Non-Linear Rates: If the absorbance curve flattens quickly, substrate depletion has occurred. Reduce enzyme concentration or measurement time.

  • Precipitation: At high concentrations (>1 mM), the inhibitor may precipitate in high-salt buffers. Check for turbidity before adding enzyme.

  • Identity Check: Ensure the CAS is 21055-30-1 . Do not use "Berenil" (Diminazene) if specifically studying the rigid imino-linker effect, as Berenil has a triazene bridge and different binding geometry.

References

  • Geratz, J. D. (1973). "Structure-activity relationships for the inhibition of plasmin and plasminogen activation by aromatic diamidines." Thrombosis et Diathesis Haemorrhagica, 29(1), 154-167.

  • Tidwell, R. R., et al. (1978).[4] "Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives." Journal of Medicinal Chemistry, 21(11), 1132-1136.[4]

  • Cornish-Bowden, A. (2012). Fundamentals of Enzyme Kinetics. Wiley-Blackwell. (Standard text for kinetic analysis methods).
  • PubChem Compound Summary. (n.d.). "4,4'-Diamidinodiphenylamine".[1] National Center for Biotechnology Information. (Note: Verify CAS 21055-30-1 entry for specific salt forms).

Sources

Application Note: 4,4'-Iminodibenzamidine in the Study of Blood Coagulation Cascade

[1]

Introduction & Mechanism of Action

4,4'-Iminodibenzamidine (often studied alongside its structural analogs like Phenamidine and Pentamidine) represents a class of bis-benzamidine small molecules that function as potent, reversible, competitive inhibitors of trypsin-like serine proteases.[1] In the context of the blood coagulation cascade, these molecules are critical tools for mapping the S1 specificity pocket of coagulation factors, particularly Thrombin (Factor IIa) , Factor Xa , and Factor XIIa .

Chemical Basis of Inhibition

The coagulation proteases (Thrombin, FXa, FIXa) share a highly conserved active site cleft. The S1 pocket contains a specific aspartate residue (Asp189 in chymotrypsin numbering) at the bottom, which confers specificity for basic amino acid side chains (Arginine/Lysine).

  • Mechanism: The amidine group (

    
    ) of 4,4'-iminodibenzamidine mimics the guanidinium group of the arginine side chain found in natural substrates (e.g., Fibrinogen).[1]
    
  • Binding Mode: The molecule acts as a bidentate or bridging inhibitor.[1] One benzamidine moiety anchors into the S1 pocket, forming a salt bridge with Asp189. The second benzamidine moiety interacts with adjacent surface loops (such as the S2-S4 subsites), often providing higher affinity and selectivity compared to mono-benzamidine.[1]

Utility in Coagulation Research
  • Active Site Probing: Used to determine the depth and electrostatic environment of the S1 pocket in mutant vs. wild-type enzymes.[1]

  • Assay Stabilization: Prevents autolysis of purified coagulation factors during storage.[1]

  • Anticoagulant Drug Design: Serves as a structural template for designing oral direct thrombin inhibitors (DTIs) and FXa inhibitors.[1]

Visualizing the Target Landscape[1]

The following diagram illustrates the Coagulation Cascade and the specific intervention points where 4,4'-Iminodibenzamidine exerts competitive inhibition.

CoagulationCascadecluster_intrinsicIntrinsic Pathwaycluster_extrinsicExtrinsic Pathwaycluster_commonCommon PathwayFXIIFactor XIIFXIIaFactor XIIaFXII->FXIIaContact ActivationFXIFactor XIFXIIa->FXIActivatesFXIaFactor XIaFXI->FXIaFIXFactor IXFXIa->FIXFIXaFactor IXaFIX->FIXaFXFactor XFIXa->FXIntrinsic XaseTFTissue FactorFVIIaFactor VIIaFVIIa->FXExtrinsic XaseFXaFactor Xa(Primary Target)FX->FXaProthrombinProthrombin (II)FXa->ProthrombinProthrombinase ComplexThrombinThrombin (IIa)(Primary Target)Prothrombin->ThrombinFibrinogenFibrinogenThrombin->FibrinogenFibrinFibrin ClotFibrinogen->FibrinInhibitor4,4'-Iminodibenzamidine(Competitive Inhibitor)Inhibitor->FXIIaWeak InhibitionInhibitor->FXaInhibits (Ki ~nM)Inhibitor->ThrombinInhibits (Ki ~nM)

Caption: Schematic of the Coagulation Cascade highlighting the primary competitive inhibition targets (Thrombin and Factor Xa) of 4,4'-Iminodibenzamidine.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: To quantify the potency of 4,4'-Iminodibenzamidine against purified human Thrombin or Factor Xa using a chromogenic substrate assay.[1]

Materials Required
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4 (BSA prevents enzyme adsorption to plastic).[1]

  • Enzyme: Human

    
    -Thrombin (0.1 nM final) or Human Factor Xa (0.5 nM final).[1]
    
  • Substrate:

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).[1]

    • For FXa: S-2765 (Z-D-Arg-Gly-Arg-pNA).[1]

  • Inhibitor: 4,4'-Iminodibenzamidine dihydrochloride (Stock 10 mM in DMSO or Water).[1]

  • Detection: Microplate reader measuring Absorbance at 405 nm (A405).

Workflow Diagram

KiProtocolStep11. Prepare Serial Dilutionsof Inhibitor (0 - 1000 nM)Step22. Pre-incubate Enzyme+ Inhibitor (10 min @ 37°C)Step1->Step2Step33. Add Chromogenic Substrate(Start Reaction)Step2->Step3Step44. Measure A405 Kinetics(Every 30s for 20 min)Step3->Step4Step55. Calculate Initial Velocity (V0)(Slope of A405 vs Time)Step4->Step5Step66. Data Analysis(Dixon or Cheng-Prusoff)Step5->Step6

Caption: Step-by-step workflow for determining the Ki of a serine protease inhibitor.

Procedure
  • Preparation: Dilute the enzyme in the assay buffer to

    
     the final concentration. Prepare the substrate at 
    
    
    the
    
    
    concentration (typically
    
    
    for S-2238).[1]
  • Inhibitor Titration: Prepare a 7-point dilution series of 4,4'-Iminodibenzamidine (e.g., 0, 10, 50, 100, 250, 500, 1000 nM).[1]

  • Incubation: In a 96-well plate, add

    
     of Enzyme + 
    
    
    of Inhibitor. Incubate for 10–15 minutes at 37°C to reach binding equilibrium.
  • Initiation: Add

    
     of Substrate solution.
    
  • Measurement: Immediately monitor the increase in absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • IC50 Determination: Plot

      
       vs. 
      
      
      .[1]
    • 
       Calculation:  Use the Cheng-Prusoff equation for competitive inhibition:
      
      
      
      [1]
    • Validation: The

      
       for bis-benzamidines against Thrombin is typically in the low nanomolar range (10–100 nM).[1]
      
Protocol B: Coagulation Profiling (aPTT/PT Prolongation)

Objective: To assess the functional anticoagulant effect in a physiological plasma environment.[1]

Procedure
  • Sample: Pooled Normal Human Plasma (citrated).

  • Spiking: Add 4,4'-Iminodibenzamidine to plasma to achieve final concentrations of 0, 1, 5, 10, and

    
    .
    
  • aPTT Assay (Intrinsic Pathway):

    • Incubate

      
       spiked plasma with 
      
      
      aPTT reagent (activator + phospholipids) for 3 min at 37°C.
    • Add

      
      
      
      
      (25 mM).[1]
    • Measure time to clot formation.

  • PT Assay (Extrinsic Pathway):

    • Incubate

      
       spiked plasma for 3 min at 37°C.
      
    • Add

      
       Thromboplastin (Tissue Factor) reagent.[1]
      
    • Measure time to clot formation.

  • Interpretation: Bis-benzamidines generally prolong both PT and aPTT, but often show a stronger effect on aPTT if they inhibit the contact pathway factors (FXIIa/FXIa) or the common pathway (Thrombin/FXa) efficiently.[1]

Data Summary & Reference Values

The following table provides expected inhibition constants for benzamidine derivatives to serve as a quality control benchmark.

Inhibitor ClassTarget EnzymeMechanismTypical

(nM)
Selectivity Note
Benzamidine (Mono)TrypsinCompetitive~18,000Low affinity reference
Benzamidine (Mono)ThrombinCompetitive~300,000Weak inhibitor
4,4'-Iminodibenzamidine Thrombin Competitive 50 - 200 High affinity (Bridging)
4,4'-Iminodibenzamidine Factor Xa Competitive 20 - 100 High affinity
Pentamidine (Analog)ThrombinCompetitive~800Lower affinity than imino-linker

Note: Values are approximate and dependent on ionic strength and pH of the assay buffer.

Troubleshooting & Optimization

  • Issue: Non-linear Reaction Kinetics.

    • Cause: Substrate depletion or enzyme instability.[1]

    • Solution: Reduce enzyme concentration or shorten measurement time to the initial 5 minutes. Ensure BSA is present in the buffer.

  • Issue: IC50 varies with Substrate Concentration.

    • Cause: This confirms Competitive Inhibition .[1]

    • Validation: Repeat the assay at

      
       and 
      
      
      . The IC50 should shift significantly. If IC50 is constant, the inhibition is non-competitive (allosteric).
  • Solubility: 4,4'-Iminodibenzamidine dihydrochloride is soluble in water.[1] If using the free base, dissolve in DMSO. Avoid freeze-thaw cycles of the inhibitor stock.[1]

References

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of thrombin and factor Xa." Journal of Enzyme Inhibition.

  • Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[1] EMBO Journal.[1]

  • Gustafsson, D., et al. (2004). "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic therapy." Nature Reviews Drug Discovery.[1]

  • Sigma-Aldrich. "Product Information: Benzamidine and Derivatives."[1]

  • PubChem. "Compound Summary: 4,4'-Diamidinodiphenylamine (Iminodibenzamidine analog)."[1] [1]

The Benzamidine Scaffold: A Comprehensive Guide to Developing Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The benzamidine moiety, a simple yet remarkably versatile functional group, stands as a testament to this concept.[1] Its inherent ability to engage in crucial non-covalent interactions, particularly hydrogen bonding, allows it to bind with high affinity and specificity to a wide array of biological targets.[1][2] This has led to the development of numerous impactful drugs across diverse therapeutic areas, from anticoagulants to oncology and neurodegenerative disorders.[3][4][5] This guide provides an in-depth exploration of the benzamidine scaffold, offering technical insights, field-proven strategies, and detailed experimental protocols for researchers dedicated to the discovery of next-generation therapeutics.

The core strength of the benzamidine scaffold lies in its structural mimicry of the guanidinium group of arginine, a key recognition motif for many enzymes, particularly serine proteases.[6] This allows benzamidine-based compounds to act as potent and often reversible competitive inhibitors of these enzymes, which play critical roles in physiological processes like blood coagulation, fibrinolysis, and inflammation.[7][8] Beyond serine proteases, the scaffold's favorable physicochemical properties and synthetic tractability have enabled its adaptation to target other enzyme classes and receptor systems.[1][3]

This document will guide you through the critical stages of developing novel therapeutics based on this remarkable scaffold, from initial target validation and hit identification to lead optimization and preclinical evaluation.

Chapter 1: Target Identification and Validation: Finding the Right Lock for the Benzamidine Key

The journey of drug discovery begins with the identification and validation of a biological target implicated in a disease state. For benzamidine-based therapeutics, the most well-trodden path involves the inhibition of serine proteases.

The Serine Protease Family: A Prime Target for Benzamidine Derivatives

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad featuring a critical serine residue in the active site. They are integral to a multitude of physiological and pathological processes.[7] The positively charged benzamidine moiety effectively interacts with the negatively charged aspartate residue often found at the bottom of the S1 specificity pocket of these proteases, providing a strong anchoring point for inhibition.[6]

Key serine protease targets for benzamidine-based inhibitors include:

  • Thrombin and Factor Xa: Crucial enzymes in the coagulation cascade, their inhibition is a cornerstone of anticoagulant therapy for preventing and treating thrombotic disorders.[4][9]

  • Plasmin: The primary enzyme responsible for the breakdown of fibrin clots.[10]

  • Kallikrein: Involved in inflammation and blood pressure regulation.[8]

  • Complement C1s: A key component of the complement system, which is part of the innate immune response.[10]

Beyond Serine Proteases: Expanding the Target Landscape

While serine proteases are the classical targets, the versatility of the benzamidine scaffold allows for its application against a broader range of biological targets. Through strategic chemical modifications, benzamidine derivatives have been developed to target:

  • Histone Deacetylases (HDACs): Certain benzamide derivatives act as potent HDAC inhibitors, demonstrating potential in oncology by inducing cell-cycle arrest and apoptosis in cancer cells.[3]

  • Poly (ADP-ribose) Polymerase (PARP): Benzamide-containing PARP inhibitors can induce synthetic lethality in cancers with specific DNA repair defects.[1]

  • Receptor Tyrosine Kinases (RTKs): Many benzamide derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[1]

  • Neuropilin-2 (Nrp2): A novel benzamidine-based inhibitor has been identified that competitively inhibits the binding of VEGF-C to Nrp2, a receptor involved in tumor metastasis.[11][12]

  • Dopamine Receptors: A significant class of benzamide derivatives function as antagonists of dopamine D2 and D3 receptors, central to their use as atypical antipsychotics.[3]

The initial step in any drug discovery campaign is to validate the chosen target's role in the disease of interest. This typically involves a combination of genetic, cellular, and in vivo studies to establish a clear link between target modulation and a therapeutic effect.

Chapter 2: From Hit to Lead: The Medicinal Chemistry of Benzamidine

Once a target is validated, the next phase involves identifying a "hit" molecule—a compound with demonstrable activity against the target—and optimizing it into a "lead" candidate with drug-like properties.

Hit Identification Strategies

Several strategies can be employed to identify initial benzamidine-based hits:

  • High-Throughput Screening (HTS): Screening large compound libraries against the target of interest can identify novel benzamidine-containing chemotypes.

  • Structure-Based Drug Design (SBDD): When a high-resolution structure of the target is available, computational methods like molecular docking can be used to virtually screen for compounds that fit the active site.[13] This approach is particularly effective for serine proteases, where the S1 pocket is well-defined.

  • Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller, low-molecular-weight fragments (like benzamidine itself) to identify those that bind to the target. These initial hits are then grown or linked to generate more potent molecules.

Lead Optimization: Fine-Tuning for Potency, Selectivity, and Pharmacokinetics

Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving the properties of a hit compound. For benzamidine derivatives, key considerations include:

  • Improving Potency: Modifications to the benzamidine scaffold are made to enhance binding affinity. This can involve exploring different substitution patterns on the benzene ring or extending the molecule to interact with other pockets (S2, S3, S4) on the enzyme surface.[14]

  • Enhancing Selectivity: Achieving selectivity for the target enzyme over other related proteases is crucial to minimize off-target effects. For example, slight differences in the size and shape of the S1 pocket between different serine proteases can be exploited to design selective inhibitors.[8]

  • Optimizing Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its in vivo efficacy and safety. For benzamidine derivatives, a key challenge is their inherent basicity, which can lead to poor oral bioavailability. Strategies to address this include lowering the pKa of the benzamidine mimic or replacing it with less basic bioisosteres.[15]

The following diagram illustrates a typical drug discovery workflow for developing benzamidine-based therapeutic agents.

DrugDiscoveryWorkflow Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS, SBDD, FBDD) Target_ID->Hit_ID Assay Development Lead_Opt Lead Optimization (SAR, ADME) Hit_ID->Lead_Opt Hit-to-Lead Preclinical Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Filing

Caption: A generalized workflow for the discovery and development of benzamidine-based inhibitors.

Chapter 3: Synthesis and Characterization: Building the Molecules

The synthesis of benzamidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation.

General Synthetic Strategies

A common and versatile method for the synthesis of N-substituted benzamidines involves the reaction of a primary or secondary amine with a benzimidoyl chloride, which can be generated in situ from the corresponding benzamide. Another prevalent route is the Pinner reaction, which utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then converted to the amidine.[16]

More recently, greener and more efficient synthetic methods have been developed, such as the use of ionic liquid-supported nano-metal catalysts for the hydrogenation of benzamidoximes to benzamidines.[17]

Protocol 3.1: General Procedure for the Synthesis of a Novel Benzamidine Derivative

This protocol describes a representative synthesis of a novel benzamidine derivative via an amide coupling followed by hydrazinolysis and condensation.[18]

Materials:

  • 4-Hydroxybenzenecarboximidamide

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Ethanol

  • Hydrazine hydrate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Solvent system for TLC (e.g., methanol:acetone 9:1)

  • UV lamp

Procedure:

  • Synthesis of Ethyl 2-(4-carbamimidoylphenoxy)acetate (2):

    • To a solution of 4-hydroxybenzenecarboximidamide (1) (0.01 mol) in ethanol, add anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.012 mol).

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure ethyl 2-(4-carbamimidoylphenoxy)acetate (2).

  • Synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide (3):

    • Dissolve ethyl 2-(4-carbamimidoylphenoxy)acetate (2) (0.01 mol) in ethanol.

    • Add hydrazine hydrate (0.02 mol) and reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry to obtain 2-(4-carbamimidoylphenoxy)acetohydrazide (3).

  • Synthesis of N'-(benzylidene)-2-(4-(N-hydroxycarbamimidoyl)phenoxy)acetohydrazide (4a):

    • Dissolve 2-(4-carbamimidoylphenoxy)acetohydrazide (3) (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid (0.1 mL).

    • Reflux the mixture for 8 hours at 50°C.

    • After completion of the reaction, dry the resultant mixture to obtain the crude product.

    • Recrystallize the crude product from absolute ethanol to obtain the pure final compound (4a).[18]

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry.[18]

Chapter 4: In Vitro Biological Evaluation: Assessing Potency and Mechanism

Once synthesized, novel benzamidine derivatives must be evaluated for their biological activity in vitro. This typically involves assessing their inhibitory potency against the target enzyme and elucidating their mechanism of action.

Protocol 4.1: Serine Protease (Trypsin) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against trypsin, a model serine protease.[14]

Materials:

  • Bovine trypsin solution (1.25 mg/mL in 1 mM HCl, pH 3.0)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) stock solution (60 mM in DMSO)

  • Assay buffer (100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • Test compound (inhibitor) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Working Solutions:

    • Dilute the L-BAPNA stock solution with assay buffer to the desired final concentration.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Control (No Inhibitor): Trypsin solution and assay buffer.

    • Test (Inhibitor): Trypsin solution and the desired concentration of the test compound.

  • Pre-incubation:

    • Add the trypsin solution and the inhibitor (or buffer for control) to the wells.

    • Mix and incubate for 5 minutes at 25°C to allow for enzyme-inhibitor binding.[14]

  • Initiate Reaction:

    • Add the L-BAPNA working solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors if the Michaelis constant (Km) of the substrate is known.[14]

The following diagram illustrates the mechanism of competitive inhibition by a benzamidine derivative at the active site of a serine protease.

InhibitionMechanism cluster_0 Serine Protease Active Site Enzyme Enzyme S1_Pocket S1 Pocket (Aspartate) Benzamidine Benzamidine Inhibitor Benzamidine->S1_Pocket Binds reversibly Substrate Natural Substrate (Arginine) Substrate->S1_Pocket Binding blocked

Caption: Competitive inhibition of a serine protease by a benzamidine-based inhibitor.

Protocol 4.2: Cell-Based Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of novel compounds to ensure they are not generally toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18]

Materials:

  • Human cell line (e.g., HEK 293)[18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value.

Chapter 5: In Vivo Evaluation and Future Perspectives

Promising lead compounds identified through in vitro screening must be evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics, and safety.

In Vivo Efficacy Models

The choice of in vivo model depends on the therapeutic area. For example:

  • Anticoagulant activity: Models of thrombosis in rodents can be used to assess the ability of a compound to prevent clot formation.[15]

  • Anticancer activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor efficacy of novel agents.[19]

  • Neurodegenerative diseases: Transgenic mouse models that recapitulate aspects of human diseases like Alzheimer's or Parkinson's disease can be used to assess the neuroprotective effects of new compounds.[5]

Pharmacokinetic and Toxicological Studies

Pharmacokinetic studies in animals are crucial to determine the ADME properties of a lead candidate in a living system.[20] These studies provide essential information on bioavailability, half-life, and tissue distribution. Toxicology studies are also performed to identify any potential adverse effects and to determine a safe dose range for further development.

Conclusion: The Future is Bright for Benzamidine-Based Therapeutics

The benzamidine scaffold has a rich history in medicinal chemistry and continues to be a valuable starting point for the development of novel therapeutic agents.[1] Its ability to target a wide range of enzymes and receptors, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. As our understanding of disease biology deepens and new targets emerge, the creative application of the benzamidine scaffold will undoubtedly lead to the discovery of innovative medicines that address unmet medical needs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (URL: )
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  • ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS.
  • Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrost
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  • US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P
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  • Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC. (URL: [Link])

  • LIECE model training set: thrombin inhibitors extracted from X-ray complexes available from the PDB - ResearchGate. (URL: [Link])

  • Scheme for synthesis of novel benzamidine analogues. - ResearchGate. (URL: [Link])

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  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed. (URL: [Link])

  • Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed. (URL: [Link])

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  • The effect of the benzamidine derivatives on (left panel) Topoisomerase... - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2 - PMC. (URL: [Link])

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  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - MDPI. (URL: [Link])

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - OUCI. (URL: [Link])

  • Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity - Academia.edu. (URL: [Link])

  • CN106565541A - Synthesis method for benzamidine derivatives - Google P
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays - Arabian Journal of Chemistry. (URL: [Link])

  • (PDF) Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen - ResearchGate. (URL: [Link])

  • A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors - Benchchem. (URL: )
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (URL: [Link])

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL: [Link])

  • Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed. (URL: [Link])

  • Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed. (URL: [Link])

  • Inhibition of four human serine proteases by substituted benzamidines - PubMed. (URL: [Link])

  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google P
  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (URL: [Link])

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. (URL: [Link])

  • Novel plasma kallikrein inhibitors of the benzamidine type - PubMed. (URL: [Link])

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: 4-Aminobenzamidine Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-aminobenzamidine affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for the purification of trypsin-like serine proteases. As a synthetic inhibitor, p-aminobenzamidine serves as a robust ligand for capturing enzymes like trypsin, thrombin, enterokinase, and urokinase.[1][2]

However, like any chromatographic technique, challenges can arise, particularly concerning the regeneration and maintenance of the column's performance over repeated cycles. This guide provides in-depth, field-proven insights into troubleshooting common issues, grounded in the chemical principles of the matrix and ligand.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding column regeneration and maintenance.

Q1: What is the standard regeneration procedure after a purification run?

A standard regeneration is crucial to strip any remaining bound protein and prepare the column for the next run or for storage. A typical procedure involves alternating between low and high pH washes. For example, a cycle of washing with a low pH buffer (e.g., 50mM Glycine, pH 3.0) followed by a high pH buffer (e.g., 50mM Tris, 0.5M NaCl, pH 8.0) is effective for most applications. This ensures that proteins bound by charge or affinity are effectively removed.

Q2: Why is my column's binding capacity decreasing over time?

The most common cause of declining binding capacity is the hydrolysis of the p-aminobenzamidine ligand.[3][4] While the amide bond linking the ligand to the spacer arm is quite stable, the benzamidine group itself is susceptible to hydrolysis at pH values below 2 or above 8.[3][4] This chemical change converts the active ligand into p-aminobenzamide and subsequently to p-aminobenzoic acid, neither of which has affinity for serine proteases, thus reducing the column's capacity.[3][4]

Q3: What are the recommended storage conditions for the column?

For long-term storage, the column should be kept in a buffer that prevents microbial growth and preserves the integrity of the ligand and matrix. The standard recommendation is a slightly acidic buffer, such as 0.05 M acetate buffer at pH 4, containing 20% ethanol as a bacteriostatic agent.[1][3][4] Columns should be stored at 4°C to 8°C and should never be frozen.[1]

Q4: Can I use harsh cleaning agents like sodium hydroxide (NaOH)?

While NaOH is a very effective cleaning agent for many chromatography resins, its use with 4-aminobenzamidine columns must be carefully managed.[5] Prolonged exposure to high concentrations of NaOH (e.g., >0.1 M) will accelerate the hydrolysis of the ligand, leading to a permanent loss of binding capacity.[1][3][4] Short contact times with dilute NaOH (e.g., 0.1-0.5 M) can be used for aggressive cleaning or sanitization, but this should be considered a more rigorous protocol and not part of the routine regeneration.[6]

Q5: How do I remove precipitated or denatured proteins from my column?

If you suspect that precipitated or denatured proteins are fouling the column, a more stringent Cleaning-in-Place (CIP) protocol is required. A common and effective method is to use a solution containing a chaotropic agent, which disrupts the protein structure and aids in solubilization.[3][7] A solution of 6 M Guanidine Hydrochloride or 8 M Urea can be used to wash the column and remove these stubborn contaminants.[4] The column should then be thoroughly washed with equilibration buffer to remove the chaotropic agent before reuse.

Section 2: In-Depth Troubleshooting Guide

This section explores common experimental problems, their underlying causes, and systematic approaches to their resolution.

Problem 1: Reduced or No Binding of Target Protease

This is one of the most frequent and costly issues. A logical troubleshooting workflow can quickly identify the root cause.

Troubleshooting_Low_Yield start Start: Low/No Binding Observed check_buffers Verify Buffer pH & Ionic Strength Is pH within optimal range (e.g., 7.4-8.0)? Is ionic strength correct (e.g., 0.5M NaCl)? start->check_buffers check_capacity Assess Column Capacity Has capacity decreased over many cycles? check_buffers->check_capacity Yes cause_buffer Root Cause: Incorrect Binding Conditions check_buffers->cause_buffer No check_pressure Check Backpressure Is pressure higher than normal? check_capacity->check_pressure No cause_hydrolysis Root Cause: Ligand Hydrolysis check_capacity->cause_hydrolysis Yes check_sample Review Sample Prep Was sample filtered (0.45µm)? Is target protease active? check_pressure->check_sample No cause_fouling Root Cause: Column Fouling/Clogging check_pressure->cause_fouling Yes cause_sample Root Cause: Sample Issue check_sample->cause_sample No solution_buffer Action: Remake buffers. Re-equilibrate column. cause_buffer->solution_buffer solution_hydrolysis Action: Replace column. Avoid pH < 2 and > 8 in future. cause_hydrolysis->solution_hydrolysis solution_fouling Action: Perform CIP with Guanidine-HCl or Urea. cause_fouling->solution_fouling solution_sample Action: Filter sample. Verify protease activity. cause_sample->solution_sample

Caption: Troubleshooting workflow for low or no binding issues.

  • Possible Cause A: Incorrect Buffer Conditions

    • The "Why": Binding of serine proteases to p-aminobenzamidine is pH-dependent. The optimal binding pH is typically neutral to slightly alkaline (e.g., pH 7.4 to 8.0).[3] Deviations from this range can alter the charge of the target protein or the ligand, weakening the interaction. High salt concentrations (e.g., 0.5 M NaCl) are often included to minimize non-specific ionic interactions.[3]

    • Solution: Always verify the pH and conductivity of your binding and equilibration buffers before use. If in doubt, prepare fresh buffers. Ensure the column is fully equilibrated with at least 5-10 column volumes (CV) of binding buffer before loading the sample.[8]

  • Possible Cause B: Loss of Ligand Activity (Ligand Hydrolysis)

    • The "Why": As previously mentioned, the p-aminobenzamidine ligand is susceptible to hydrolysis under extreme pH conditions. This process is irreversible and is the primary mechanism for the permanent loss of column capacity.[3][4] Even short-term exposure to pH > 9 can significantly reduce binding capacity over time.[1]

    • Solution: Strictly adhere to the manufacturer's recommended pH range for operation and cleaning (long-term pH 2-8, short-term pH 1-9).[3][4] If capacity loss is confirmed and buffers are correct, the column matrix has likely degraded and must be replaced.

Ligand_Hydrolysis cluster_0 Chemical Structure Changes Active Active Ligand p-Aminobenzamidine High Affinity for Serine Proteases Intermediate Intermediate p-Aminobenzamide No Affinity Active->Intermediate Hydrolysis (pH < 2 or > 8) Inactive Inactive Product p-Aminobenzoic Acid No Affinity Intermediate->Inactive Further Hydrolysis

Caption: Mechanism of irreversible ligand hydrolysis at extreme pH.

  • Possible Cause C: Column Fouling

    • The "Why": Crude samples may contain lipids, lipoproteins, or aggregated proteins that can non-specifically adsorb to the column matrix. This fouling can physically block the active sites of the ligands, preventing the target protease from binding.

    • Solution: Implement a Cleaning-in-Place (CIP) protocol using chaotropic agents like 6 M Guanidine-HCl or non-ionic detergents to remove these contaminants.[3] For hydrophobically bound substances, washing with ethanol or another organic solvent may be effective.[3] Always filter your sample through a 0.22 µm or 0.45 µm filter before loading to remove particulates.[9]

Problem 2: High Backpressure

High backpressure is a sign of a physical obstruction in the flow path, which can damage the column and the chromatography system.

  • Possible Cause A: Clogged Frits or Filters

    • The "Why": Particulates in the sample or buffers can clog the porous frits at the top and bottom of the column bed. This is the most common cause of a sudden increase in backpressure.

    • Solution: Filter all buffers and samples before use.[9] If a clog occurs, try to clear it by reversing the column flow at a low flow rate with a cleaning solution. If this fails, the top frit and the top layer of the resin may need to be carefully removed and replaced.

  • Possible Cause B: Microbial Growth

    • The "Why": Improper storage without a bacteriostatic agent (like 20% ethanol) can lead to microbial growth within the column, which will clog the flow path.

    • Solution: Sanitize the column according to a validated protocol, which may involve extended contact time with 0.1-0.5 M NaOH or another sanitizing agent.[3] Always store the column in 20% ethanol at 4°C to prevent future growth.[4]

Problem 3: Contamination of Eluted Product
  • Possible Cause A: Non-Specific Binding

    • The "Why": Proteins other than the target serine protease may bind to the column matrix through ionic or hydrophobic interactions.

    • Solution: Optimize the wash step. Increasing the salt concentration (e.g., up to 1 M NaCl) in the wash buffer can disrupt ionic interactions. Including a mild non-ionic detergent or a low percentage of an organic solvent in the wash buffer can reduce hydrophobic interactions. Ensure the wash is performed for a sufficient volume (at least 10-20 CV) until the A280nm baseline is stable before elution.

  • Possible Cause B: Ligand Leaching

    • The "Why": While the ether linkage of the spacer arm to the agarose matrix is very stable, the amide bond connecting the p-aminobenzamidine can be subject to cleavage under very harsh conditions, leading to ligand leaching.[3][4] Leached ligand can co-elute with the target protein.

    • Solution: This is relatively rare under normal operating conditions. However, if suspected, it points to matrix degradation. The presence of leached ligand can be difficult to detect without specialized assays like HPLC or SPR.[10][11] If leaching is confirmed, the column must be replaced. Adhering to the recommended pH and chemical compatibility guidelines is the best prevention.

Section 3: Standardized Protocols

Follow these step-by-step protocols for consistent column performance. All buffer volumes are given in Column Volumes (CV).

Protocol 1: Standard Post-Run Regeneration

This protocol should be performed after every purification run.

StepBuffer/SolutionVolumePurpose
1Elution Buffer (e.g., 0.05 M Glycine, pH 3.0)3-5 CVEnsure all specifically bound protein is eluted.
2Equilibration Buffer (e.g., 0.05 M Tris, 0.5 M NaCl, pH 7.4)3-5 CVNeutralize the column after low pH elution.
3Repeat Steps 1 & 2 -Perform one additional cycle for thorough cleaning.
4Equilibration Buffer5-10 CVRe-equilibrate the column for the next run.
Protocol 2: Cleaning-In-Place (CIP) for Precipitated Proteins

Use this protocol when you suspect fouling from denatured or precipitated proteins.

StepBuffer/SolutionVolumePurpose
1Equilibration Buffer3-5 CVWash the column.
26 M Guanidine-HCl or 8 M Urea3-5 CVSolubilize and remove precipitated/denatured proteins.[4]
3Equilibration Buffer>10 CVThoroughly wash out the chaotropic agent. Monitor A280nm until baseline.
4Storage Buffer (if storing)3-5 CVPrepare for storage.
Protocol 3: Long-Term Storage

This protocol prepares the column for storage for more than a few days.

StepBuffer/SolutionVolumePurpose
1Perform Standard Regeneration (Protocol 1)-Ensure the column is clean.
2Distilled Water5 CVWash out salts and buffers.
320% Ethanol in 0.05 M Acetate Buffer, pH 43-5 CVEquilibrate in storage solution.[3][4]
4Cap and seal the column securely. Store upright at 4-8°C.-Prevent drying and microbial growth.
Section 4: References
  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (low sub).

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).

  • GE Healthcare. (2000). Data File 18-1139-38 AC: Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).

  • G-Biosciences. (n.d.). ρ-Aminobenzamidine Agarose Product Information.

  • Bio-Rad Laboratories. (n.d.). Troubleshooting affinity chromatography.

  • GE Healthcare. (n.d.). Affinity Chromatography Troubleshooting.

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Pre-packed Columns.

  • Wikipedia. (n.d.). Chaotropic agent.

  • ResearchGate. (n.d.). Cleaning and Sanitization.

  • Thermo Fisher Scientific. (2021). CaptureSelect Resins: Recommendations for Cleaning.

  • Tosoh Bioscience. (n.d.). Resin Sanitization.

  • Cytiva. (n.d.). Affinity Chromatography Handbook.

  • Lowe, C. R., et al. (2007). Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance. Biochemical Society Transactions, 35(Pt 4), 668-671. [Link]

  • Klyushnichenko, V., et al. (1998). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A, 816(1), 47-53. [Link]

Sources

Technical Support Center: Troubleshooting 4-Aminobenzamidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Non-Specific Binding (NSB) in 4-Aminobenzamidine (4-AB) Applications Ticket ID: #4AB-NSB-SOLUTIONS Responder: Senior Application Scientist, Biochemistry Division

Core Analysis: The "Sticky Cation" Mechanism

To troubleshoot 4-aminobenzamidine (4-AB) effectively, you must understand why it fails. 4-AB is a competitive inhibitor of trypsin-like serine proteases.[1] Its specificity is derived from the amidine group (–C(=NH)NH₂), which mimics the arginine side chain found in the protease's natural substrate.

However, this same group is the root cause of non-specific binding (NSB).

  • Electrostatics: The amidine group has a pKa

    
     11.[1]6. At physiological pH (7.4), it is fully protonated and positively charged. It acts as a "cationic magnet," adhering to negatively charged surfaces (glass, carboxylated sensor chips, DNA, acidic proteins).
    
  • Hydrophobicity: The benzene ring contributes to hydrophobic adsorption on plastics (polystyrene plates) or hydrophobic patches on non-target proteins (e.g., Albumin).

Visualizing the Interaction Landscape

The following diagram illustrates the competing forces you must manage.

NSB_Mechanism Probe 4-AB Analog (Cationic + Aromatic) Target Target Protease (Active Site) Probe->Target Specific Binding (High Affinity) NSB_Surface Anionic Surface (Glass/CM5 Chip/DNA) Probe->NSB_Surface Electrostatic Attraction NSB_Hydro Hydrophobic Pocket (Plasticware/Albumin) Probe->NSB_Hydro Hydrophobic Adsorption

Figure 1: The dual-nature of 4-AB binding.[1] While specific binding targets the active site, the cationic charge drives electrostatic NSB, and the aromatic ring drives hydrophobic NSB.

Troubleshooting Module: Affinity Chromatography

Context: Using Benzamidine Sepharose (or similar) to purify serine proteases. Symptom: "Dirty" elution (impurities co-eluting with target) or low recovery.[1][2]

The Problem: The "Ion Exchange" Trap

Because the ligand is positively charged, your affinity column doubles as a weak Anion Exchange (AEX) column. Negatively charged proteins (DNA, acidic proteins) bind to the benzamidine ligand purely via charge, not specific affinity.

Solution Protocol: The High-Salt Wash

You must screen the electrostatic interactions using ionic strength (Debye shielding) without disrupting the specific hydrophobic insertion of the inhibitor into the active site.

Step-by-Step Optimization:

  • Equilibration: Use a standard buffer (e.g., 50 mM Tris-HCl, pH 7.4) but include 0.5 M NaCl .

    • Why: The high salt prevents initial weak electrostatic binding of contaminants.

  • Loading: Load sample at a flow rate of 15–30 cm/h.

  • The Critical Wash (The Fix):

    • Wash with 5–10 column volumes (CV) of Equilibration Buffer (0.5 M NaCl).[1]

    • Check: Monitor UV absorbance. If the baseline doesn't return to zero, increase salt to 1.0 M NaCl for a brief pulse (2 CV). The specific enzyme-inhibitor bond is usually stable up to 1 M NaCl, while electrostatic impurities will release.

  • Elution:

    • Competitive Elution (Recommended): 10–20 mM p-aminobenzamidine in buffer.

    • pH Elution: Glycine-HCl, pH 3.[1]0. (Warning: This breaks the bond but may denature your protease).[1]

ParameterStandard ConditionTroubleshooting NSB
Salt (NaCl) 150 mM500 mM – 1.0 M
pH 7.4Keep 7.4 (High pH deprotonates ligand, Low pH denatures protein)
Wash Volume 3 CV10+ CV

Troubleshooting Module: Bioanalytical Assays (FP, TR-FRET)

Context: Using fluorescent 4-AB analogs in microplate assays. Symptom: High background fluorescence or low Z' factor.[1]

The Problem: Plastic & Protein Adsorption

Fluorescent 4-AB analogs are often hydrophobic (due to the fluorophore) and cationic. They stick to polystyrene plates and carrier proteins (BSA).[1]

Solution Protocol: The "Block & Shield" System

You must block the surface and sequester the probe from non-specific pockets.

1. Detergent Selection (Hydrophobic Shielding) Add 0.01% – 0.1% Tween-20 or Triton X-100 to your assay buffer.[1]

  • Mechanism:[2] Non-ionic detergents coat the hydrophobic plastic surfaces and the fluorophore, preventing hydrophobic adsorption.

  • Caution: Do not exceed CMC (Critical Micelle Concentration) significantly if your enzyme is lipid-sensitive.

2. Carrier Protein Selection (Electrostatic Blocking) Standard BSA (Bovine Serum Albumin) is acidic (pI ~4.[1]7) and negatively charged at pH 7.[1]4. It will bind cationic 4-AB.[1]

  • Fix: Use Gamma-Globulins (IgG) or specialized "High Salt" blocking buffers.[1] If using BSA, you must include the detergent (Tween-20) to minimize the hydrophobic component of this interaction.

3. Plate Selection

  • Avoid: High-binding (polystyrene) plates.[1]

  • Use: Non-binding surface (NBS) or low-protein-binding polypropylene plates.[1] Black plates are mandatory for fluorescence to reduce light scattering.[1]

Troubleshooting Module: Surface Plasmon Resonance (SPR)

Context: Measuring binding kinetics on Biacore/Octet. Symptom: "Sticky" baseline or non-1:1 binding model fits.[1]

The Problem: The Carboxyl Trap

Most SPR chips (e.g., CM5) use a carboxymethylated dextran matrix. This is highly negatively charged. Cationic 4-AB analogs will concentrate in the matrix (pre-concentration effect) even without specific binding.[1]

Solution Protocol: Surface Capping & Reference Channels[1]
  • Cap Residual Esters: After amine coupling your target protein, perform an extensive blocking step with Ethanolamine or Ethylenediamine .[1]

    • Expert Tip: Ethylenediamine is positively charged and helps neutralize residual negative charges on the chip surface better than ethanolamine.

  • Reference Channel: You typically subtract a reference channel (Fc1).[1] However, if Fc1 is empty (just carboxyl groups), 4-AB binds more to Fc1 than to the protein-coated Fc2, causing negative binding curves.

    • Fix: Immobilize a non-target protein (e.g., BSA or an inactive mutant of your protease) on the reference channel to match the surface charge density.

Master Troubleshooting Workflow

Use this decision tree to diagnose your specific issue.

Troubleshooting_Tree Start Start: Identify Symptom Context What is the application? Start->Context Purification Purification (Chromatography) Context->Purification Assay Binding Assay (Fluorescence/SPR) Context->Assay Issue_Dirty Issue: Impurities Co-elute Purification->Issue_Dirty Issue_Back Issue: High Background Assay->Issue_Back Sol_Salt Solution: Increase NaCl to 0.5M (Screens Electrostatics) Issue_Dirty->Sol_Salt Sol_Surf Solution: Add 0.05% Tween-20 + Switch to NBS Plates Issue_Back->Sol_Surf Microplate Sol_SPR Solution: Use Ethylenediamine blocking on Chip Issue_Back->Sol_SPR SPR/Biacore

Figure 2: Diagnostic workflow for resolving non-specific binding based on experimental context.

Frequently Asked Questions (FAQ)

Q: Can I use 4-aminobenzamidine to purify proteases other than Trypsin? A: Yes, it is effective for the entire chymotrypsin-superfamily of serine proteases (e.g., Urokinase, Thrombin, Factor Xa), provided they have specificity for basic residues (Arg/Lys) at the P1 position. However, the affinity (


) varies.[3] For weaker binders (e.g., Urokinase), you may need to lower the salt concentration during loading (e.g., 0.2 M NaCl) to preserve specific binding, then ramp up for the wash.

Q: My 4-AB analog precipitates when I add it to the buffer. Why? A: 4-AB salts (dihydrochloride) are soluble, but hydrophobic analogs (e.g., fluorophore-conjugated) often have poor solubility in aqueous buffers.[1]

  • Protocol: Dissolve the analog in DMSO first to create a 100x stock, then dilute into the assay buffer. Ensure the final DMSO concentration is <5% to avoid inhibiting the protease.

Q: Does pH affect the binding affinity? A: Drastically.[1] The amidine group must be protonated (positive) to mimic Arginine. If you raise the pH above 10 (approaching the pKa), the ligand becomes neutral and loses affinity. Always work between pH 7.0 and 8.5 for optimal specific binding [1].[1]

References

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods.[1] (Handbook focusing on Benzamidine Sepharose 4 Fast Flow). Available at: [Link]

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Authoritative text on mitigating background noise and NSB in fluorescence assays).
  • Biacore (Cytiva). Sensor Surface Handbook. (Details on CM5 chip chemistry and reducing non-specific binding of cationic ligands). Available at: [Link]

Sources

Technical Support Center: Stability of 4,4'-Iminodibenzamidine

[1]

Core Identity & Chemical Vulnerabilities

Compound: 4,4'-Iminodibenzamidine (Dihydrochloride or Diaceturate salt) CAS: 15535-96-3 (Free base) / 21055-30-1 (Dihydrochloride) Primary Application: Serine protease inhibitor (similar to Benzamidine); SSAT-1 inhibitor.[1]

Scientist’s Note: This molecule is a "chemical hybrid" containing two distinct stability risks:

  • The Amidine Groups (-C(=NH)NH₂): These are stable in acidic conditions but prone to hydrolysis at neutral-to-basic pH, converting to inactive amides.[1]

  • The Diphenylamine Bridge (-NH-): This secondary amine linkage is electron-rich and susceptible to oxidation , leading to colored impurities (yellow/brown) and radical formation, especially under light exposure.[1]

Solubility & Preparation Guide

Q: How do I prepare a stable stock solution? A: The solubility depends entirely on the salt form and the pH of your solvent.[1]

Solvent SystemSolubility (Salt Form)Stability RatingApplication Notes
Water (pH < 6) Moderate (~10-20 mg/mL)⭐⭐⭐ (Days)Ideal for immediate use.[1] Must be kept acidic.[1]
PBS (pH 7.4) Low / Risky⭐ (Hours)Not recommended for storage.[1] Risk of free-base precipitation and hydrolysis.[1]
DMSO High (> 50 mg/mL)⭐⭐⭐⭐⭐ (Months)Preferred for frozen stock solutions.[1]
Ethanol Moderate⭐⭐⭐ (Weeks)Good alternative if DMSO is incompatible with downstream assays.[1]

Protocol: Preparation of 100 mM Stock Solution

  • Weighing: Weigh the dihydrochloride salt rapidly; it can be hygroscopic.

  • Solvent: Dissolve in anhydrous DMSO .

    • Why? DMSO prevents hydrolysis (no water) and minimizes oxygen solubility compared to water.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C in amber vials (light protection is critical).

Stability & Storage Troubleshooting

Q: My solution turned yellow/brown. Is it still usable? A: No.

  • Cause: This indicates oxidation of the diphenylamine bridge, likely forming quinoid-like impurities or azo-compounds.[1]

  • Impact: These impurities are often reactive and can interfere with spectrophotometric assays (absorbing at 400-500 nm) or non-specifically inhibit enzymes.[1]

  • Prevention: Use degassed buffers and store in the dark.[1]

Q: Can I store the aqueous solution at 4°C? A: Only for 24-48 hours , and only if the pH is acidic (pH 3-5).

  • Mechanism: At 4°C, hydrolysis is slowed but not stopped.[1] If the solution is neutral (pH 7+), the amidine group will slowly hydrolyze to the amide (4-carbamimidoyl-N-(4-carbamoylphenyl)aniline), which is inactive as a protease inhibitor.[1]

Q: I see a white precipitate after adding the stock to my assay buffer. A: This is a "pH Shock" precipitation .[1]

  • Cause: The pKa of the amidine group is ~11-12.[1] However, the solubility of the free base (formed if pH > pKa) is very low.[1] Even at pH 7.5-8.0, if the concentration is high, the equilibrium may shift enough to precipitate the free base or cause "salting out" in high-ionic-strength buffers.[1]

  • Fix: Lower the working concentration or ensure your assay buffer has sufficient capacity to maintain the salt form.[1]

Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (driven by high pH) and Oxidation (driven by light/air).[1]

DegradationPathwayscluster_conditionsCritical FactorsCompound4,4'-Iminodibenzamidine(Active Inhibitor)AmideMono/Di-Amide(Inactive)Compound->AmideHydrolysis(pH > 7, H2O)OxidizedQuinoid/Radical Species(Yellow/Brown Impurity)Compound->OxidizedOxidation(Light, O2, pH > 7)Warning1Avoid pH > 8Warning2Protect from Light

Caption: Figure 1. Dual degradation pathways of 4,4'-Iminodibenzamidine.[1] The red path represents irreversible hydrolysis of the pharmacophore (amidine), while the yellow path represents oxidative discoloration of the linker.[1]

FAQ: Experimental Best Practices

Q: Is this compound compatible with reducing agents (DTT, TCEP)? A: Yes. Unlike the oxidative sensitivity, the molecule is stable in reducing environments.[1] In fact, adding mild reducing agents (like 1 mM DTT) to your stock can help prevent the oxidative yellowing of the diphenylamine bridge.[1]

Q: Can I autoclave solutions of this compound? A: Absolutely Not.

  • Reason: The high temperature (121°C) will rapidly accelerate hydrolysis of the amidine groups, converting the inhibitor into an inactive carboxylic acid derivative.[1]

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.[1]

Q: How does it compare to Benzamidine? A: It is a bivalent analog.[1]

  • Potency: Generally higher affinity than benzamidine due to the "chelate effect" if the target protease has secondary binding sites (e.g., Factor Xa, Thrombin).[1]

  • Stability: Lower stability than benzamidine.[1] Benzamidine lacks the oxidation-sensitive amine bridge.[1] Therefore, 4,4'-Iminodibenzamidine requires stricter light protection.[1]

References
  • Cayman Chemical. (2022).[1] Benzamidine (hydrochloride) Product Information. (Establishes baseline stability for amidine-class inhibitors). Link

  • XiXisys. (2023).[1][2] Safety Data Sheet: 4,4'-diamidinodiphenylamine dihydrochloride. (Specific physicochemical data for CAS 21055-30-1). Link

  • Clement, B. (2002).[1] Reduction of Amidoximes to Amidines: Mechanisms and Stability. Drug Metabolism Reviews. (Discusses the hydrolytic stability of the amidine functional group).

  • Sigma-Aldrich. (2024).[1] Protease Inhibitor Cocktails Technical Guide. (General handling of serine protease inhibitors). Link

overcoming resistance to benzamidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamidine-Based Scaffolds

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Resistance & Bioavailability in Benzamidine Inhibitors

Introduction: The Benzamidine Paradox

Welcome to the Optimization Hub. You are likely here because you are working with a benzamidine (or benzamidine-mimetic) scaffold targeting a trypsin-like serine protease (e.g., Thrombin, Factor Xa, Matriptase, or uPA).

The Core Problem: The benzamidine moiety is a "privileged structure" because its positively charged amidine group (


) forms a critical salt bridge with the conserved Aspartate-189 (Asp189)  residue at the bottom of the S1 specificity pocket. However, this same charge creates the "Benzamidine Paradox" :
  • High Potency: Perfect electrostatic complementarity to the target.

  • High Resistance: Poor membrane permeability (intrinsic resistance) and susceptibility to efflux pumps.

This guide addresses how to overcome these barriers, ranging from synthetic modifications (prodrugs) to bypassing target-based mutations.

Module 1: Intrinsic Resistance (Permeability & Efflux)

User Query: "My inhibitor shows


 in biochemical assays but is inactive (

) in cell-based assays. Is the target intracellular?"

Diagnosis: This is the classic "cationic trap." At physiological pH (7.4), your benzamidine is


 protonated. It cannot pass through the lipid bilayer via passive diffusion. Furthermore, cationic drugs are prime substrates for P-glycoprotein (P-gp/MDR1)  efflux pumps.
Troubleshooting & Solutions
StrategyMechanism of ActionImplementation
Amidoxime Prodrugs Masks the positive charge by hydroxylating the amidine nitrogen.Convert

to

. This lowers

to

, increasing lipophilicity.
Double Prodrugs Caps both the amidine and carboxylates (if present).Example: Dabigatran etexilate . The amidine is carbamoylated, and the carboxylate is esterified.
P-gp Evasion Reduces affinity for efflux transporters.Introduce steric bulk near the basic center or increase lipophilicity (

) to overwhelm the pump (saturation).
Visualizing the Solution: The Prodrug Activation Pathway

The following diagram illustrates how to bypass membrane resistance using the "Double Prodrug" strategy employed in successful drugs like ximelagatran and dabigatran.

ProdrugActivation Prodrug Inactive Prodrug (Uncharged/Lipophilic) Ex: Amidoxime/Carbamate Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Enzyme1 Esterases (CES1/CES2) Membrane->Enzyme1 Entry Intracellular Intracellular Space Enzyme2 Reductases (mARC/CYP450) Enzyme1->Enzyme2 Hydrolysis ActiveDrug Active Benzamidine (Cationic/Potent) Enzyme2->ActiveDrug Reduction (N-O bond cleavage) ActiveDrug->Membrane P-gp Efflux (Resistance) Target Target S1 Pocket (Asp189 Salt Bridge) ActiveDrug->Target Ki < 10nM

Caption: Mechanism of overcoming membrane impermeability. The uncharged prodrug crosses the membrane and is sequentially activated by esterases and reductases (mARC system) to regenerate the active cation.

Module 2: Target-Based Resistance (Binding Affinity Loss)

User Query: "We are observing resistance in mutant strains (or related isoforms) where the


 has shifted by 100-fold. Sequencing shows a mutation near the S1 pocket."

Diagnosis: While the Asp189 residue is highly conserved, mutations in the "walls" of the S1 pocket (e.g., Gly216, Gly226) or the "lid" (loop 60) can alter the pocket's shape, preventing the benzamidine from sitting deep enough to form the salt bridge. Alternatively, the "Water Reservoir" effect is disrupted.

Technical Insight: High-resolution crystallography reveals that benzamidine binding often displaces specific "unhappy" water molecules (high energy) from the S1 pocket. If a mutation stabilizes these waters, the entropic gain of inhibitor binding is lost.

Troubleshooting & Solutions
  • Switch to "Non-Basic" S1 Binders (Bioisosteres):

    • If the salt bridge to Asp189 is compromised (e.g., D189S mutation), the benzamidine moiety becomes a liability (desolvation penalty without electrostatic gain).

    • Action: Replace benzamidine with chlorophenyl , methyl-indazoles , or amino-isoquinolines . These rely on Van der Waals interactions and hydrogen bonding to the backbone (Gly216) rather than the salt bridge.

  • Targeting the "Water Network":

    • Action: Design substituents at the meta or para position of the benzene ring to displace the conserved water molecule bridging the inhibitor to Ser195/His57.

    • Result: Displacing one structural water molecule can yield

      
       in binding free energy (10-fold potency boost).
      
Module 3: Experimental Protocols (Self-Validating Systems)

To accurately diagnose the type of resistance (Permeability vs. Target vs. Efflux), you must run these specific assays.

Protocol A: The "Cationic-Corrected" PAMPA Assay

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) fails for benzamidines because the lipids lack the physiological transporters. Use this modified protocol to assess passive diffusion potential.

  • Preparation:

    • Donor Plate: 5% DMSO in PBS (pH 7.4).

    • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane. Critical: Add 0.5% lecithin to simulate anionic membrane surface charge.

  • Execution:

    • Add

      
       buffer to acceptor plate.
      
    • Apply

      
       lipid solution to the donor filter membrane.
      
    • Add

      
       compound solution (
      
      
      
      ) to donor wells.
    • Incubate 5 hours at 25°C (humidified).

  • Validation (The "Verapamil Control"):

    • Run a parallel Caco-2 assay.[1] If PAMPA permeability is Low (

      
      ) but Caco-2 is High  in the Basolateral 
      
      
      
      Apical direction, you have Active Efflux .
    • Confirm: Repeat Caco-2 with Verapamil (

      
      ) . If permeability improves, your benzamidine is a P-gp substrate.
      
Protocol B: Thermodynamic Signature Analysis (ITC)

Use Isothermal Titration Calorimetry (ITC) to distinguish if resistance is driven by enthalpy (H-bond loss) or entropy (water retention).

  • Setup:

    • Enzyme:

      
       in cell.
      
    • Ligand:

      
       in syringe.
      
    • Buffer: 50 mM Tris, 100 mM NaCl, pH 7.8 (Match exactly to prevent heat of dilution artifacts).

  • Analysis:

    • Classic Benzamidine:

      
       (Enthalpy driven, salt bridge).
      
    • Resistance Phenotype: If

      
       becomes less negative but 
      
      
      
      remains favorable, the mutation has disrupted the salt bridge geometry.
    • Action: Modify the linker length between the aromatic ring and the amidine to restore optimal distance (

      
      ) to Asp189.
      
FAQ: Rapid Fire Troubleshooting

Q: My prodrug is unstable in plasma. A: You likely used a simple ethyl ester. Switch to a double ester (e.g., cilexetil or proxetil groups) or a carbamate on the amidine. Plasma esterases are aggressive; steric bulk around the ester bond increases half-life.

Q: The inhibitor binds well but has a short in vivo half-life (


). 
A:  Benzamidines are often excreted renally unchanged or oxidized by CYP450s.
  • Check: Is the amidine being N-hydroxylated by CYP450? (Metabolic instability).

  • Fix: Fluorinate the aromatic ring (metabolic blockade) or add a bulky group ortho to the amidine to sterically hinder metabolic enzymes.

Q: Can I use benzamidine-sepharose to purify my mutant protease? A: If your mutant has "benzamidine resistance" (low affinity), standard affinity columns will fail. Use p-aminobenzamidine (linked via the amine) which often retains higher affinity than simple benzamidine, or switch to an active-site titrant like a biotinylated fluorophosphonate.

References
  • Prodrug Strategies: Clement, B., et al. (2007). "N,N'-Dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines."[2] Journal of Medicinal Chemistry.

  • S1 Pocket Thermodynamics: Talhout, R., et al. (2003). "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." ChemBioChem.

  • Water Reservoir Dynamics: Tiwary, P., et al. (2022). "Water regulates the residence time of Benzamidine in Trypsin." Nature Communications.

  • Dabigatran Mechanism: Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry.

  • Efflux Mechanisms: Wang, J., et al. (2004). "Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges."[3] Rutgers University / AAPS.

Sources

Technical Support Center: High-Yield Synthesis of 4-Aminobenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 4-aminobenzamidine derivatives. It is structured to address specific failure points in standard protocols and provide "self-validating" methodologies.[1][2]

Status: Active | Topic: Yield Optimization & Protocol Refinement | Audience: R&D Chemists[1][2]

Executive Summary: Route Selection Strategy

The synthesis of 4-aminobenzamidine derivatives typically relies on two primary pathways: the classic Pinner Reaction and the Amidoxime Reduction route.[1][2][3][4] While the Pinner reaction is the textbook standard, it is prone to moisture-induced hydrolysis, often capping yields at 50-60% in non-optimized settings.[1][2][3]

Recommendation: For high-value derivatives or when anhydrous conditions are difficult to maintain, switch to the Amidoxime Reduction route .[1][2] It offers higher reliability (>85% yields) and milder conditions.[2]

Visual Workflow: Pathway Decision Matrix

The following diagram outlines the logical flow for selecting the optimal synthesis route based on your starting material and lab capabilities.

Synthesis_Pathways Start Starting Material: 4-Aminobenzonitrile Decision Is strict anhydrous HCl handling possible? Start->Decision Route_Pinner Route A: Pinner Reaction (Classic) Decision->Route_Pinner Yes Route_Amidoxime Route B: Amidoxime Reduction (Recommended) Decision->Route_Amidoxime No / Unsure Step_Imidate Intermediate: Imidate Ester HCl (Pinner Salt) Route_Pinner->Step_Imidate HCl(g), EtOH, 0°C Risk_Hydrolysis Critical Risk: Hydrolysis to Ester Step_Imidate->Risk_Hydrolysis Moisture present Final_Product Target: 4-Aminobenzamidine Step_Imidate->Final_Product NH3/EtOH Step_Amidoxime Intermediate: 4-Aminobenzamidoxime Route_Amidoxime->Step_Amidoxime NH2OH·HCl, Base Step_Reduction Reduction: Transfer Hydrogenation (HCOOK / Pd-C) Step_Amidoxime->Step_Reduction Ac2O (activation) Step_Reduction->Final_Product High Yield (>90%)

Caption: Decision matrix comparing the moisture-sensitive Pinner route (Red) vs. the robust Amidoxime route (Green).

Module 1: The "Robust" Route (Amidoxime Reduction)

Best for: High yields, avoiding toxic H₂S, and labs with standard equipment.

This protocol bypasses the unstable imidate ester intermediate by converting the nitrile to an amidoxime, followed by a transfer hydrogenation. This method is self-validating because the intermediate amidoxime is a stable solid that can be isolated and characterized before proceeding.[1][2][3]

Protocol: Transfer Hydrogenation with Potassium Formate

Reagents: 4-Aminobenzonitrile, Hydroxylamine HCl, Potassium Formate (HCOOK), Pd/C (10%), Acetic Anhydride.

Step-by-Step Methodology:

  • Amidoxime Formation:

    • Suspend 4-aminobenzonitrile (1.0 eq) and Na₂CO₃ (0.65 eq) in Ethanol/Water (5:1).[1][2][5]

    • Add Hydroxylamine HCl (1.1 eq) dropwise at 60°C.

    • Self-Validating Check: Monitor via TLC. The nitrile spot must disappear completely.[1] The product (amidoxime) will precipitate upon cooling to 0-5°C.[1][2][3][5][6]

    • Yield Target: ~95%.[1][3] Isolate and dry this solid.[1][5]

  • Activation (Acylation):

    • Dissolve the isolated amidoxime in Acetic Acid.[1] Add Acetic Anhydride (1.1 eq) at room temperature. Stir for 10 minutes.

    • Mechanism:[1][2][5][7][8][9][10][11] This forms the O-acetylamidoxime, weakening the N-O bond for easier cleavage.[1]

  • Reduction (The "Green" Step):

    • Prepare a solution of Potassium Formate (HCOOK, 10 eq) in Methanol.

    • Add this solution to the reaction mixture followed by 10% Pd/C (catalytic amount, ~10 wt%).

    • Stir at room temperature. Evolution of CO₂ gas indicates the reaction is proceeding.[1]

    • Self-Validating Check: Reaction should be complete in <1 hour. If CO₂ evolution stops early and TLC shows starting material, add fresh catalyst.

  • Workup:

    • Filter off Pd/C.[1]

    • Evaporate solvent.[1][3] The residue is the amidine acetate/formate salt.[1]

    • Convert to HCl salt by dissolving in minimal EtOH and adding conc.[1] HCl/Ether.[1][3][9][10]

Why this works: Potassium formate acts as a safe, efficient hydrogen donor. The O-acetylation lowers the activation energy for the N-O bond cleavage, preventing the formation of amide side products [1, 2].

Module 2: The Pinner Reaction (Optimized)

Best for: Large-scale industrial synthesis where H₂ gas or Pd/C cost is prohibitive.[1][2][3]

The Pinner reaction fails primarily due to thermal instability and moisture .[1] The imidate intermediate will rearrange to an amide (Chapman rearrangement) if heated, or hydrolyze to an ester if wet.

Troubleshooting Guide: Pinner Reaction

Scenario: You are bubbling HCl gas into a nitrile/ethanol solution.[1]

SymptomDiagnosisCorrective Action
Precipitate is sticky/yellow gum Thermal Rearrangement. The reaction got too hot (>20°C) during HCl addition.[1][2]Discard. Once the amide forms, it cannot be reversed. Restart and keep temp <5°C using an ice/salt bath.
No precipitate forms after 24h Incomplete Conversion. HCl concentration is too low.Resaturate. You need >10 equivalents of HCl.[1] Weigh the flask before and after bubbling to confirm mass uptake.
Product is an Ester (NMR check) Moisture Contamination. Water entered during the imidate formation.[2]Dry Everything. Use a drying tube (CaCl₂).[2] Dry the nitrile starting material in a vacuum oven overnight before use.[1]
Low Yield after Ammonolysis pH Mismatch. The imidate salt was not fully neutralized or ammonia was insufficient.[1]Ammonia Overkill. Use 7N NH₃ in MeOH (excess) and seal the vessel.[2][3] Stir for 24-48h.
Critical Control Point Diagram

Pinner_Control Start Nitrile + Alcohol HCl_Add Add HCl (Gas) Start->HCl_Add Temp_Check Temp < 5°C? HCl_Add->Temp_Check Success_Path Crystalline Imidate Temp_Check->Success_Path Yes Fail_Path Amide/Gum Temp_Check->Fail_Path No (>20°C)

Caption: Temperature control is the single most critical factor in preventing Pinner salt degradation.[1][2][3]

Module 3: Purification & Isolation FAQs

Q: My product is "oiling out" during recrystallization. How do I fix this? A: This is common with benzamidine salts.[1][3]

  • Decant the supernatant solvent.[1]

  • Triturate the oil with anhydrous diethyl ether or isopropyl alcohol. Vigorous stirring or scratching the glass side with a spatula will induce nucleation.[1]

  • Solvent Switch: If using EtOH/Water, switch to EtOH/Acetone. The lower polarity of acetone forces the salt out as a solid rather than an oil.[1]

Q: How do I remove the ammonium chloride (NH₄Cl) byproduct? A: In the Pinner route, NH₄Cl is a major byproduct.

  • Solubility Difference: 4-aminobenzamidine dihydrochloride is soluble in hot ethanol; NH₄Cl is significantly less soluble.[1][2][3]

  • Protocol: Dissolve the crude mixture in minimum hot ethanol. Filter while hot to remove undissolved NH₄Cl.[1] Cool the filtrate to crystallize the pure amidine.[1]

Q: How do I store the free base vs. the salt? A:

  • Salt (HCl): Stable at room temperature.[2][3] Non-hygroscopic if pure.[1][3]

  • Free Base: Unstable. Benzamidines as free bases absorb CO₂ from the air to form carbonates and hydrolyze to amides over time.[1] Always store as the HCl or methanesulfonate salt.

References

  • Nadrah, K., & Dolenc, M. S. (2007).[12][13] Preparation of Amidines by Amidoxime Reduction with Potassium Formate.[4][12][13] Synlett, 2007(08), 1257–1258.

  • BenchChem. (2025).[2][3][5][6] Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.

  • Organic Chemistry Portal. (2025). Pinner Reaction: Mechanism and Conditions.

  • Clement, B., et al. (2023).[14] Reduction of amidoximes to amidines: Mitochondrial amidoxime reducing component (mARC).[2][3][14] Molecules.

Sources

Technical Support Center: Addressing Cytotoxicity of Novel Benzamidine Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with novel benzamidine compounds. This resource is designed to provide expert-driven, actionable advice for troubleshooting common cytotoxicity-related issues encountered during in vitro cell culture experiments. The benzamidine scaffold is a versatile pharmacophore, but like any novel chemical entity, its derivatives can present unique challenges in biological systems. This guide offers a structured approach to identifying, understanding, and mitigating these challenges to ensure the integrity and reproducibility of your experimental data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when assessing the cytotoxicity of novel benzamidine compounds. Each issue is presented in a question-and-answer format, providing a clear, logical path to a solution.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Q: My novel benzamidine compound is showing significant cytotoxicity at nanomolar concentrations, which is far more potent than anticipated. How can I determine if this is a genuine on-target effect or an experimental artifact?

A: This is a common and critical observation. The first step is to systematically rule out experimental artifacts before concluding high on-target potency.

Troubleshooting Workflow:

  • Verify Compound Integrity and Solubility:

    • Precipitation: Visually inspect your treatment wells under a microscope after compound addition. Precipitated compound can cause non-specific cell death and can be mistaken for a potent cytotoxic effect.[1]

    • Solvent Toxicity: Run a vehicle control curve using the same concentrations of your solvent (e.g., DMSO) as used in your compound dilutions. The final solvent concentration should ideally be below 0.5% and consistent across all wells.[2]

  • Assess Assay Interference:

    • Some compounds can interfere with assay chemistries. For instance, a compound might act as a reducing agent in an MTT assay, leading to a false viability reading.[2]

    • Solution: Run a cell-free control with your compound in media to check for direct interaction with the assay reagents.[3]

  • Consider Off-Target Effects:

    • At certain concentrations, compounds can interact with unintended cellular targets, leading to toxicity.[3][4]

    • Solution: Conduct a literature search for known off-target liabilities of the benzamidine class. If possible, use a structurally related but biologically inactive analog as a negative control to identify non-specific effects.[3]

  • Orthogonal Assay Confirmation:

    • Do not rely on a single cytotoxicity assay. Different assays measure different endpoints of cell health (e.g., metabolic activity, membrane integrity).

    • Recommendation: Confirm your findings using an orthogonal method. For example, if you initially used an MTT (metabolic) assay, follow up with a Lactate Dehydrogenase (LDH) release (membrane integrity) assay or a direct cell counting method like Trypan Blue exclusion.[1]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Q: I'm getting highly variable IC50 values for my benzamidine compound between experiments. What are the likely sources of this variability?

A: Inconsistent results are often due to subtle variations in experimental conditions. A systematic review of your protocol is necessary.

Troubleshooting Workflow:

  • Cell Health and Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting their response to compounds.[1]

    • Cell Confluency: Ensure you are seeding cells to achieve a consistent confluency at the time of treatment. Over-confluent or sparsely seeded cultures can respond differently to cytotoxic agents.[3]

    • Mycoplasma Contamination: This is a common and often overlooked source of variability. Regularly test your cell lines for mycoplasma.

  • Compound Handling and Preparation:

    • Fresh Solutions: Always prepare fresh stock solutions of your compound for each experiment. Benzamidine derivatives can be unstable in solution.[1]

    • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can lead to significant concentration errors.[1] Ensure your pipettes are calibrated regularly.

  • Plate-Based Assay Artifacts:

    • "Edge Effects": The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]

Issue 3: Atypical Dose-Response Curve

Q: My dose-response curve is not the expected sigmoidal shape. I'm observing a U-shaped or bell-shaped curve. How should I interpret this?

A: Non-sigmoidal dose-response curves can be biologically informative, but you must first rule out artifacts.

Potential Causes and Interpretations:

Potential Cause Explanation Recommended Action
Compound Precipitation At higher concentrations, the compound may be falling out of solution, reducing its effective concentration and leading to an apparent increase in cell viability.[2][3]Visually inspect wells at high concentrations. Determine the compound's solubility limit in your culture medium.[3]
Assay Interference The compound may interfere with the assay readout at higher concentrations (e.g., autofluorescence, quenching, or colorimetric interference).[2]Run cell-free controls with the compound at all concentrations to assess for direct assay interference.[3]
Complex Biological Response The compound may trigger opposing biological pathways at different concentrations. For example, it might induce apoptosis at low doses and a pro-survival pathway (like autophagy) at high doses.[2]Use pathway-specific assays (e.g., Western blotting for cleaved Caspase-3 for apoptosis or LC3-II for autophagy) to investigate the cellular response across the full dose range.[2]
Off-Target Effects At higher concentrations, the compound may engage secondary targets that counteract the primary cytotoxic effect.[2]If a specific off-target is suspected, co-treatment with an inhibitor for that target may help dissect the effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial concentration range to test a novel benzamidine compound?

A1: For initial screening, it is recommended to use a broad concentration range to capture the full dose-response. A good starting point is a logarithmic dilution series from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[1] This wide range helps in identifying the potency of the compound and establishing a preliminary IC50 value.

Q2: How long should I incubate my cells with the compound?

A2: The optimal incubation time is compound-dependent. A standard approach is to test at multiple time points, such as 24, 48, and 72 hours.[1] This allows you to capture both early and late-onset cytotoxic events. Some compounds may require longer exposure to exert their effects.

Q3: Can the choice of cell line affect the observed cytotoxicity?

A3: Absolutely. Different cell lines have varying expression levels of drug targets, metabolic enzymes, and efflux pumps, all of which can influence their sensitivity to a compound. It is advisable to test your compound in multiple cell lines, including both cancerous and non-cancerous lines, to assess its spectrum of activity and potential for therapeutic selectivity.[3][5][6]

Q4: How do I differentiate between apoptosis and necrosis induced by my compound?

A4: This is a crucial mechanistic question. You can use a combination of assays:

  • Apoptosis: Look for markers like caspase-3/7 activation, PARP cleavage (by Western blot), or Annexin V staining (by flow cytometry).

  • Necrosis: This is often characterized by a loss of membrane integrity. An LDH release assay is a standard method to quantify necrosis.

Q5: My compound is poorly soluble in aqueous media. How can I improve its delivery to the cells?

A5: Poor solubility is a common hurdle. Here are some strategies:

  • Use of Solvents: DMSO is the most common solvent, but ensure the final concentration is non-toxic to your cells (typically <0.5%).[2]

  • Solubilizing Agents: Consider using solubilizing agents like Pluronic F-68 or cyclodextrins, but be sure to test these agents for any inherent cytotoxicity in your cell line.

  • Fresh Preparations: Always prepare working solutions immediately before use from a concentrated stock to minimize precipitation.[1]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cells in culture

  • Novel benzamidine compound

  • 96-well culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1][3]

  • Compound Treatment: Prepare serial dilutions of your benzamidine compound in culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.

Materials:

  • Cells and compound treatment setup as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Lysate Controls: Prepare maximum LDH release controls by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation and Readout: Incubate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizing Troubleshooting and Mechanisms

Troubleshooting_Workflow cluster_problem Problem Observed cluster_investigation Initial Investigation cluster_culture Cell Culture & Protocol Review cluster_confirmation Confirmatory & Mechanistic Steps Problem Unexpected Cytotoxicity Data (High Potency, Inconsistency, or Atypical Curve) Check_Solubility Check Compound Solubility & Precipitation Problem->Check_Solubility Is the compound physically stable in media? Check_Solvent Verify Solvent Toxicity (Vehicle Control) Problem->Check_Solvent Is the vehicle inert? Check_Assay Test for Assay Interference (Cell-Free) Problem->Check_Assay Is the readout reliable? Check_Cells Review Cell Health (Passage #, Confluency) Check_Solubility->Check_Cells Check_Solvent->Check_Cells Check_Assay->Check_Cells Check_Handling Verify Compound Handling (Fresh Stocks, Pipetting) Check_Cells->Check_Handling Check_Edge Assess Plate Edge Effects Check_Handling->Check_Edge Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH, Trypan Blue) Check_Edge->Orthogonal_Assay If basic checks pass, confirm with a different method. Mechanism_Assay Conduct Mechanistic Assays (e.g., Caspase, Western Blot) Orthogonal_Assay->Mechanism_Assay If confirmed, investigate the 'Why'.

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Cytotoxicity_Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Compound Benzamidine Compound Mitochondria Mitochondrial Perturbation Compound->Mitochondria Intrinsic Pathway Membrane_Damage Plasma Membrane Damage Compound->Membrane_Damage Direct Membrane Lysis or Off-Target Effect Caspase Caspase-3/7 Activation Mitochondria->Caspase Blebbing Membrane Blebbing Caspase->Blebbing LDH_Release LDH Release Membrane_Damage->LDH_Release Inflammation Inflammatory Response LDH_Release->Inflammation

Caption: Differentiating major cytotoxicity pathways.

References

  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. Benchchem.
  • Interpreting unexpected dose-response curves with (S)-IB-96212. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocou. The Distant Reader.
  • Comparative Cytotoxicity of N-methyl-2-(phenylamino)benzamide Derivatives in Cancer Cell Lines. Benchchem.
  • How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PMC.
  • The effect of the benzamidine derivatives on (left panel) Topoisomerase... ResearchGate.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC.
  • Applying good cell culture practice to novel systems.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

Sources

challenges in the clinical development of 4-aminobenzamidine drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Aminobenzamidine Scaffold Development

Status: Online Current Wait Time: 0 mins Operator: Senior Application Scientist Topic: Troubleshooting Clinical Development of 4-Aminobenzamidine Derivatives

Welcome to the Scaffold Support Center

You are likely here because your lead candidate—a potent serine protease inhibitor built on a 4-aminobenzamidine core—is failing in late preclinical or early clinical stages. This scaffold is the "skeleton key" for the S1 pocket of trypsin-like proteases (Thrombin, Factor Xa, uPA), but it comes with a distinct set of biophysical liabilities.

Below are the three most common "Support Tickets" we receive regarding this pharmacophore, along with field-proven troubleshooting protocols.

Ticket #101: "My compound has <5% oral bioavailability."

User Report:

"We have nanomolar potency in vitro (


 nM), but in rat PK studies (PO), exposure is negligible. Caco-2 permeability is abysmal (

cm/s)."

Root Cause Analysis: The "Cationic Trap." The benzamidine group has a pKa of approximately 11.6 – 12.0 . At physiological pH (7.4), it exists almost exclusively in its protonated, cationic form. While this positive charge is critical for forming the salt bridge with the aspartate residue (Asp189) at the bottom of the protease S1 pocket, it prevents passive diffusion across the lipophilic enterocyte membrane.

The Fix: The Amidoxime Prodrug Strategy Do not attempt to "formulate your way out" of this with simple micronization. You must mask the charge chemically. The industry-standard solution is converting the amidine to an amidoxime (N-hydroxyamidine) or a double-prodrug system (like Dabigatran etexilate).

Mechanism of Action:

  • Masking: The amidoxime lowers the pKa (to ~5–6), rendering the molecule neutral at intestinal pH, drastically improving

    
    .
    
  • Bioactivation: Once absorbed, the prodrug must be reduced back to the active amidine. This is NOT a simple hydrolysis; it requires the Mitochondrial Amidoxime Reducing Component (mARC) system found in the liver and kidney.

Experimental Protocol: Validating Prodrug Conversion Use this protocol to ensure your prodrug can be bioactivated before moving to in vivo PK.

  • System: Porcine or Human Liver Microsomes (HLM) + Mitochondria (the mARC system is mitochondrial). Note: Standard S9 fractions may underestimate conversion if mitochondrial integrity is compromised.

  • Cofactors: NADH and cytochrome b5 (critical electron donors for mARC).

  • Assay Conditions:

    • Incubate 10 µM prodrug at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile.

  • Readout: LC-MS/MS monitoring the appearance of the parent amidine (M-16 mass shift).

Visualizing the Pathway:

ProdrugActivation Prodrug Amidoxime Prodrug (Lipophilic, Neutral) Intestine Intestinal Absorption Prodrug->Intestine Passive Diffusion Liver Hepatocyte (Mitochondria) Intestine->Liver Portal Vein Enzyme mARC System (mARC1/2 + Cyt b5) Liver->Enzyme Uptake Active Active Amidine (Cationic, Potent) Enzyme->Active N-Reduction (NADH dependent)

Caption: The metabolic activation pathway of benzamidine prodrugs via the mitochondrial mARC system.

Ticket #102: "The molecule is inhibiting everything (Trypsin, Thrombin, FXa)."

User Report:

"We are targeting Factor Xa, but we are seeing significant inhibition of Thrombin and Trypsin. This is causing off-target bleeding risks and digestive issues in toxicology studies."

Root Cause Analysis: S1 Pocket Conservation. The S1 specificity pocket (where your benzamidine binds) is evolutionarily conserved across the chymotrypsin superfamily. A simple 4-aminobenzamidine is a "blunt instrument"—it mimics the arginine side chain found in natural substrates for all these enzymes.

The Fix: The "P1-P4" Tuning Fork You cannot rely solely on the benzamidine for selectivity. You must engineer secondary interactions in the P2, P3, and P4 subsites, or modify the benzamidine itself to a "mimetic."

Troubleshooting Strategies:

StrategyMechanismTarget Application
Steric Clashes (P2/P3) Introduce bulky groups (e.g., sulfonamides, piperidines) distal to the benzamidine.Factor Xa vs. Thrombin: FXa has a smaller "aryl binding pocket" (S4) than Thrombin. Bulky residues here exclude Thrombin binding.
Benzamidine Mimetics Replace the benzamidine with less basic, distinct pharmacophores (e.g., 4-chlorothiophene-2-amidine or aminoisoquinoline).PK & Selectivity: Lowers pKa (improving oral absorption) while altering hydrogen bond geometry to favor specific proteases.
L-shaped Conformation Force the molecule into an 'L' shape using a central scaffold (e.g., pyrazole or isoxazole).FXa Specificity: FXa prefers L-shaped inhibitors; Thrombin prefers linear ones.

Decision Logic for Selectivity:

SelectivityLogic Issue Selectivity Issue? Check Check S1 Pocket Interaction Issue->Check Thrombin Hitting Thrombin? Check->Thrombin Trypsin Hitting Trypsin? Check->Trypsin Sol1 Add steric bulk at P2/P4 site Thrombin->Sol1 Thrombin S1 is deep/narrow but S4 is large Sol2 Use Benzamidine Mimetic (e.g. Pyridine) Trypsin->Sol2 Trypsin S1 is highly accessible

Caption: Decision tree for optimizing selectivity based on off-target profiles.

Ticket #103: "The powder turns to goo on the shelf."

User Report:

"Our API (Active Pharmaceutical Ingredient) is physically unstable. The dihydrochloride salt is hygroscopic and deliquesces at high humidity. We are seeing hydrolysis impurities."[1]

Root Cause Analysis: Hygroscopicity & Hydrolytic Instability. Benzamidine salts (especially HCl) are notorious for being hygroscopic. The high charge density attracts moisture. Once wet, the amidine group is susceptible to hydrolysis, converting to the inactive amide or acid , especially if the pH of the microenvironment drifts.

The Fix: Salt Selection & Formulation The HCl salt is rarely the best choice for clinical development due to corrosivity and hygroscopicity.

Comparison of Salt Forms:

Salt FormHygroscopicityMelting PointStability Recommendation
Dihydrochloride High (Deliquescent)High (>250°C)Avoid for final oral dosage forms. Good for early solution studies.
Mesylate (Methanesulfonate) Low to ModerateModeratePreferred. Used in Dabigatran. Balances solubility with lower hygroscopicity.
Tosylate LowHighGood alternative if Mesylate fails.

Formulation Protocol:

  • Excipient Screen: Avoid acidic excipients that might catalyze hydrolysis.

  • Capsule Shell: Switch from Gelatin (13-16% water content) to HPMC (Hypromellose) capsules (<5% water content) to reduce moisture transfer to the API.

  • Desiccant: Mandatory inclusion of silica gel or molecular sieves in the bottle packaging.

References

  • Hauel, N. H., et al. (2002). Structure-based design of novel, potent, and orally active thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.

  • Clement, B., et al. (2002). The N-hydroxylation of benzamidines: a key step in the metabolic activation of amidoxime prodrugs. Drug Metabolism and Disposition, 30(10), 1151-1157.

  • Plouffe, B., et al. (2025). Multivalent Tranexamic Acid and Benzamidine Derivatives for Serine Protease Inhibition.[2] ACS Pharmacology & Translational Science.

  • Reeh, C., et al. (2007).[3] N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines.[3] Journal of Medicinal Chemistry, 50(26), 6730-6734.[3]

  • Spencer, J. R., et al. (2002).[4] 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 12(15), 2023-2026.[4]

Sources

Validation & Comparative

comparing the inhibitory activity of 4,4'-Iminodibenzamidine with other serine protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4'-Iminodibenzamidine (often structurally correlated with Diminazene or the Pentamidine class of bis-benzamidines) represents a high-performance tier of reversible serine protease inhibitors. While the monomeric Benzamidine is the industry standard for general purification due to its low cost and moderate affinity, 4,4'-Iminodibenzamidine offers a "bis-cationic" advantage, bridging the gap between weak small-molecule inhibitors and expensive, high-affinity proteinaceous inhibitors like Aprotinin .

This guide objectively compares 4,4'-Iminodibenzamidine against Benzamidine, PMSF, and Aprotinin, providing experimental protocols to validate its superior inhibitory constants (


) in high-stringency applications.

Part 1: Mechanistic Basis & Chemical Distinction

To understand the performance gap, one must analyze the structural interaction with the protease active site.

The "Bis-Cationic" Effect

Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) possess a negatively charged specificity pocket (S1 ) that attracts positively charged amino acids (Arg/Lys).

  • Benzamidine (Monomer): Contains a single amidine group that competes for the S1 pocket. It is a simple competitive inhibitor.

  • 4,4'-Iminodibenzamidine (Bis-amidine): Contains two amidine groups linked by a bridge. This allows it to interact not only with the S1 pocket but also with secondary anionic sites (S' sites) on the enzyme surface. This dual-point attachment creates a "chelating" effect, leading to parabolic inhibition kinetics and significantly tighter binding (lower

    
    ).
    
Diagram: Mechanism of Action

The following diagram illustrates the competitive inhibition logic and the structural advantage of bis-benzamidines.

InhibitorMechanism Protease Serine Protease (Active Site: His-Asp-Ser) S1_Pocket S1 Specificity Pocket (Negatively Charged Asp) Protease->S1_Pocket Substrate Natural Substrate (Arg/Lys Residue) Substrate->S1_Pocket Cleavage (Target) Benzamidine Benzamidine (Monomeric Inhibitor) Benzamidine->S1_Pocket Competes (1:1 Stoichiometry) Complex_Weak Enzyme-Inhibitor Complex (Weak, Ki ~18 µM) Benzamidine->Complex_Weak Iminodibenzamidine 4,4'-Iminodibenzamidine (Bis-amidine Inhibitor) Iminodibenzamidine->S1_Pocket Competes + Secondary Binding Complex_Strong Enzyme-Inhibitor Complex (Strong, Ki ~1 µM) Iminodibenzamidine->Complex_Strong

Caption: Comparative binding logic showing the enhanced stability of the Iminodibenzamidine complex due to secondary site interactions.

Part 2: Comparative Performance Data

The following data aggregates experimental


 (Inhibition Constant) values. A lower 

indicates more potent inhibition.[1]
Table 1: Inhibitory Constants ( ) against Bovine Trypsin
InhibitorType

(Approx.)
ReversibilityStability (pH 7)Toxicity
Benzamidine Competitive (Monomer)18 - 20

M
ReversibleHighLow
4,4'-Iminodibenzamidine Competitive (Bis-amidine)0.5 - 2.0

M
ReversibleHighModerate
PMSF Suicidal (Sulfonylation)IrreversibleIrreversibleLow (

~1h)
High
Aprotinin Protein (Kunitz domain)0.00006

M (0.06 nM)
ReversibleHighLow
Key Insights
  • Potency Gap: 4,4'-Iminodibenzamidine is approximately 10-40x more potent than standard Benzamidine.

  • Stability: Unlike PMSF, which hydrolyzes rapidly in aqueous buffers, 4,4'-Iminodibenzamidine is stable, making it suitable for long-term dialysis or chromatography.

  • Cost-Benefit: While Aprotinin is the gold standard for affinity, it is a protein (potential contaminant) and expensive. 4,4'-Iminodibenzamidine provides a "middle ground"—small molecule purity with enhanced affinity.

Part 3: Application Scenarios & Decision Logic

When should you switch from standard Benzamidine to 4,4'-Iminodibenzamidine?

Decision Matrix
  • Routine Lysis (Bacteria): Use PMSF (cheap, short duration).

  • Affinity Column Loading: Use Benzamidine (easy to wash off).

  • High-Stringency Protection: Use 4,4'-Iminodibenzamidine .

    • Scenario: You are purifying a protease-sensitive protein that degrades even in the presence of 1 mM Benzamidine.

    • Scenario: You require a reversible inhibitor but cannot use Aprotinin due to downstream mass spectrometry interference (Aprotinin is a polypeptide).

Diagram: Selection Workflow

SelectionLogic Start Start: Select Inhibitor Q1 Is the inhibitor allowed to be irreversible? Start->Q1 PMSF Select PMSF (Caution: Toxic/Unstable) Q1->PMSF Yes Q2 Is protein contamination acceptable? Q1->Q2 No Aprotinin Select Aprotinin (High Affinity, Expensive) Q2->Aprotinin Yes Q3 Is high affinity required (> Benzamidine)? Q2->Q3 No Benzamidine Select Benzamidine (Standard, Low Cost) Q3->Benzamidine No Imino Select 4,4'-Iminodibenzamidine (High Affinity, Small Molecule) Q3->Imino Yes

Caption: Logical workflow for selecting the appropriate serine protease inhibitor based on experimental constraints.

Part 4: Experimental Protocol (Inhibition Assay)

This protocol validates the inhibitory activity of 4,4'-Iminodibenzamidine using a chromogenic substrate (BAPNA). This assay is self-validating because it includes a "0% Inhibition" control to normalize activity.

Materials
  • Enzyme: Trypsin (Bovine Pancreatic), 0.1 mg/mL in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride), 1 mM.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

  • Inhibitors: Benzamidine (Control) and 4,4'-Iminodibenzamidine (Test).

Step-by-Step Workflow
  • Preparation of Inhibitor Series:

    • Prepare a dilution series of 4,4'-Iminodibenzamidine ranging from 0.1

      
      M to 100 
      
      
      
      M.
    • Prepare a dilution series of Benzamidine ranging from 1

      
      M to 1000 
      
      
      
      M (due to lower affinity).
  • Pre-Incubation (Critical Step):

    • Mix 10

      
      L of Enzyme + 10 
      
      
      
      L of Inhibitor + 160
      
      
      L of Buffer.
    • Why: Allow the E-I complex to reach equilibrium before substrate addition. Incubate for 10 min at 25°C.

  • Reaction Initiation:

    • Add 20

      
      L of BAPNA substrate to start the reaction.
      
  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. Log[Inhibitor].
      
    • Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Note: For BAPNA/Trypsin,
      
      
      ).

References

  • Fares, M. et al. (2024). Inhibition of four human serine proteases by substituted benzamidines.[2] National Institutes of Health (PubMed). Retrieved from [Link]

  • Cytiva. (2024).[3] Benzamidine Sepharose 4 Fast Flow: Principles and Methods. Cytiva Life Sciences. Retrieved from [Link]

  • PubChem. (2024). Benzamidine Structure and Bioactivity.[2][4] National Library of Medicine. Retrieved from [Link]

  • Pereira, P.J. et al. (1998). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Journal of Biochemistry. Retrieved from [Link]

Sources

cross-reactivity studies of 4,4'-Iminodibenzamidine with different proteases

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profile and experimental characterization of 4,4'-Iminodibenzamidine , a bis-benzamidine serine protease inhibitor.

Product Identity: 4,4'-Iminodibenzamidine (CAS: 15535-96-3) Synonyms: 4,4'-Diamidinodiphenylamine; 4,4'-Iminobis(benzamidine) Chemical Class: Bis-benzamidine Serine Protease Inhibitor Target Audience: Biochemists, Assay Developers, and Drug Discovery Scientists

Executive Summary: The Bis-Benzamidine Advantage

4,4'-Iminodibenzamidine represents a class of synthetic, low-molecular-weight protease inhibitors designed to bridge the gap between low-affinity monomers (like Benzamidine) and high-affinity, high-cost proteins (like Aprotinin).

Structurally, it consists of two benzamidine groups linked by a secondary amine (-NH-). This "bis" structure allows for a bivalent binding mode : one amidine group occupies the primary specificity pocket (S1) of the protease (binding to Asp189 in trypsin), while the second interacts with secondary anionic sites (S2/S3/S4 subsites) or surface residues. This cooperative binding significantly enhances potency and specificity compared to monomeric benzamidine.

Key Performance Indicators (KPIs)
  • Primary Target: Trypsin-like Serine Proteases (Trypsin, Thrombin, Plasmin, Factor Xa).

  • Mechanism: Competitive, Reversible Inhibition.[1][2]

  • Selectivity: High for Arg/Lys-specific proteases; negligible for Chymotrypsin-like (hydrophobic S1) or Elastase-like (small S1) enzymes.

Comparative Performance Analysis

The following data compares 4,4'-Iminodibenzamidine against industry standards. Note that while monomeric benzamidine is a weak inhibitor, bis-benzamidines (like the imino-linked variant and Pentamidine) typically exhibit


 values in the low micromolar to nanomolar range due to the "chelating" effect of the two binding heads.
Table 1: Inhibition Constants ( ) and Cross-Reactivity Profile
Target Protease4,4'-Iminodibenzamidine (Bis-Benzamidine)Benzamidine (Monomer)Aprotinin (Protein)Specificity Interpretation
Trypsin ~1.0 - 5.0 µM *18.0 µM0.00006 µM (0.06 nM)High Affinity. The bis-structure improves potency ~4-10x over monomer.
Thrombin ~10 - 50 µM ~300 µM>100 µM (Poor)Moderate. Thrombin's deep active site cleft restricts the short imino-linker access compared to flexible linkers.
Plasmin ~2.0 - 10.0 µM 210 µM1.0 nMGood. Effective inhibitor of fibrinolysis.
Factor Xa ~5.0 - 20.0 µM >500 µM>10 µMModerate/Good. Significant inhibition compared to monomer.
Chymotrypsin No Inhibition No Inhibition5.0 µMNegative Control. Specificity check passed (S1 pocket is hydrophobic).
Elastase No Inhibition No Inhibition3.5 µMNegative Control. Specificity check passed (S1 pocket is too small).

*Note: Values for 4,4'-Iminodibenzamidine are estimated based on structure-activity relationships (SAR) of the bis-benzamidine class (e.g., Pentamidine, Diminazene). Exact values must be determined empirically using the protocol below.

Mechanism of Action

The enhanced potency of 4,4'-Iminodibenzamidine arises from its ability to engage the enzyme at two distinct points.

InhibitionMechanism Inhibitor 4,4'-Iminodibenzamidine (Bis-Benzamidine) S1 S1 Pocket (Asp189) Inhibitor->S1 Amidine Group 1 (Primary Interaction) S_Surface Secondary Site (S2/S3 Surface) Inhibitor->S_Surface Amidine Group 2 (Stabilizing Interaction) Enzyme Serine Protease (e.g., Trypsin) Complex Enzyme-Inhibitor Complex (EI) S1->Complex S_Surface->Complex

Caption: Bivalent binding mechanism. The first amidine group anchors in the S1 specificity pocket, while the second group interacts with surface residues, stabilizing the complex.

Experimental Protocol: Determination of Cross-Reactivity ( )

To validate the specificity of 4,4'-Iminodibenzamidine in your specific assay system, follow this standardized chromogenic substrate protocol. This method is self-validating through the use of internal controls (Benzamidine).

Materials
  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ (Calcium is critical for Trypsin/Factor Xa stability).

  • Enzymes:

    • Bovine Trypsin (Target).

    • Bovine Thrombin (Cross-reactivity target).

    • Chymotrypsin (Negative control).

  • Substrates (Chromogenic pNA):

    • For Trypsin: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

    • For Chymotrypsin: BTPNA (N-Benzoyl-L-Tyrosine p-nitroanilide).

  • Inhibitor: 4,4'-Iminodibenzamidine (Stock 100 mM in DMSO).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute enzyme to a concentration that yields a linear rate of substrate hydrolysis (

    
    ) over 10 minutes. Typically ~10-50 nM.
    
  • Inhibitor Dilution Series: Prepare a 2-fold serial dilution of 4,4'-Iminodibenzamidine ranging from

    
     to 
    
    
    
    (e.g., 0.1 µM to 100 µM).
  • Pre-Incubation:

    • Mix 100 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 60 µL Substrate (at

      
       concentration).
      
    • Note: Using substrate at

      
       ensures maximum sensitivity to competitive inhibition.
      
  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Data Analysis (Dixon Plot):

    • Calculate Initial Velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • The intersection of lines from different substrate concentrations (or the x-intercept if using one substrate conc. and knowing

      
      ) gives 
      
      
      
      .
Assay Workflow Diagram

AssayWorkflow Start Start Protocol Prep Prepare Reagents: Enzyme, Substrate (pNA), Inhibitor Start->Prep Incubate Pre-Incubation (15 min): Enzyme + 4,4'-Iminodibenzamidine Prep->Incubate Equilibrium Binding AddSub Add Chromogenic Substrate (Start Reaction) Incubate->AddSub Measure Kinetic Measurement: Abs @ 405nm (0-10 min) AddSub->Measure Hydrolysis Analysis Data Analysis: Calculate V0 & Plot 1/V vs [I] Measure->Analysis Determine Ki

Caption: Standardized workflow for determining protease inhibition constants (


) using chromogenic substrates.

Technical Interpretation & Troubleshooting

Interpreting Cross-Reactivity Data[3]
  • High Specificity Ratio: If

    
    , the inhibitor is highly specific for trypsin-like enzymes.
    
  • Linker Effects: The short imino (-NH-) linker of 4,4'-Iminodibenzamidine makes the molecule relatively rigid. This rigidity may prevent it from adapting to the deep "canyon-like" active site of Thrombin as effectively as flexible linkers (like the pentane chain in Pentamidine), potentially resulting in a higher

    
     (lower potency) for Thrombin compared to Trypsin.
    
Troubleshooting
  • Precipitation: Bis-benzamidines can precipitate at high concentrations (>10 mM) in high-salt buffers. Keep stock solutions in DMSO.

  • Inner Filter Effect: If the inhibitor itself absorbs at 405 nm (rare for benzamidines, but possible for impure derivatives), run a "No Enzyme" blank to correct the baseline.

References

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32.

  • Judkins, M. B., et al. (1996). "A versatile synthesis of amidines from nitriles via amidoximes." Synthetic Communications, 26(23), 4351-4367. (Describes synthesis of bis-benzamidines).
  • Tanizawa, K., et al. (1971). "Comparative studies on the specificity of trypsin-like proteases." Journal of Biochemistry, 69(5), 859-866.
  • Sigma-Aldrich. (2024). "Product Specification: 4,4'-Iminodibenzamidine."

Sources

A Senior Application Scientist's Guide to Benzamidine-Based Affinity Resins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and process scientists tasked with the purification of serine proteases, or their removal from valuable protein preparations, benzamidine-based affinity chromatography is an indispensable tool. The principle is elegant: p-aminobenzamidine, a potent and reversible competitive inhibitor, is immobilized onto a chromatography matrix, creating a highly selective snare for enzymes like trypsin, thrombin, and urokinase.[1]

However, not all benzamidine resins are created equal. The choice of resin can significantly impact yield, purity, processing time, and overall cost-effectiveness. This guide provides an in-depth, side-by-side comparison of commercially available benzamidine resins, supported by experimental insights and protocols to help you navigate the selection process and optimize your purification workflow.

The Mechanism: A Specific Interaction

Benzamidine affinity chromatography leverages the specific interaction between the benzamidine ligand and the active site of trypsin-like serine proteases. The amidine group of the ligand mimics the side chain of arginine, a natural substrate, allowing it to bind with high affinity to the enzyme's specificity pocket. This interaction is pH-dependent and can be reversed by either lowering the pH or by introducing a competing agent, allowing for the elution of the purified protease.

Comparative Analysis of Commercial Benzamidine Resins

The performance of a benzamidine resin is dictated by several key physical and chemical properties. The most critical of these are the matrix material, bead size, and ligand density. Highly cross-linked agarose is the most common matrix, providing good flow properties and chemical stability.[2][3] Ligand density, in particular, is a crucial parameter that manufacturers often modulate, offering "high substitution" (HS) and "low substitution" (LS) variants.[4][5]

ParameterCytiva Benzamidine Sepharose 4 FF (High Sub)[2]Cytiva Benzamidine Sepharose 4 FF (Low Sub)[3]YSK BIOSCIENCES Benzamidine Singarose 4FF (HS)YSK BIOSCIENCES Benzamidine Singarose 4FF (LS)
Matrix Highly cross-linked 4% agaroseHighly cross-linked 4% agarose4% highly cross-linked agarose4% highly cross-linked agarose
Average Particle Size 90 µm90 µm90 µm90 µm
Ligand p-aminobenzamidinep-aminobenzamidinep-aminobenzamidinep-aminobenzamidine
Ligand Density ≥ 12 µmol/mL medium6-10 µmol/mL medium>12µmol/mL resin6-10µmol/mL resin
Binding Capacity ≥ 35 mg trypsin/mL medium~25 mg trypsin/mL medium>35mg trypsin/mL resin⁓25mg trypsin/mL resin
Recommended Flow Rate 30–300 cm/hData not specifiedData not specifiedData not specified
pH Stability (Working) 2–8Data not specifiedData not specifiedData not specified
pH Stability (Cleaning) 1–9Data not specifiedData not specifiedData not specified

Note: Data for some parameters from all manufacturers were not publicly available in the searched datasheets. Researchers should consult the manufacturer directly for the most current and complete specifications.

Field-Proven Insights: High vs. Low Substitution Resins

The choice between a high-substitution (HS) and low-substitution (LS) resin is a critical decision that depends on the specific application.

  • High-Substitution (HS) Resins : These are designed for maximum binding capacity.[2] They are ideal for applications where the goal is to bind a large amount of protease from a dilute solution or for large-scale processing. However, the high ligand density can lead to very strong binding, which may necessitate harsher elution conditions (e.g., very low pH). This can sometimes lead to reduced recovery or loss of activity for sensitive enzymes.[3]

  • Low-Substitution (LS) Resins : These resins are engineered to balance capacity with recovery.[3] The lower ligand density results in a less avid interaction, which can allow for milder elution conditions. This often translates to higher purity and recovery of the target protease, especially when dealing with enzymes that are sensitive to low pH.[3] For applications requiring the highest purity and preservation of enzymatic activity, an LS resin is often the superior choice.

Experimental Workflows and Protocols

A successful purification relies on a well-designed protocol. The following sections provide detailed, step-by-step methodologies for the most common applications of benzamidine resins.

Diagram: General Serine Protease Purification Workflow

cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification P1 Pack Column P2 Equilibrate with Binding Buffer P1->P2 L1 Load Clarified Sample P2->L1 Ready for loading W1 Wash with Binding Buffer L1->W1 E1 Elute Protease W1->E1 C1 Collect & Neutralize Fractions (if low pH) E1->C1 Purified Protease R1 Regenerate Column C1->R1 S1 Store Resin R1->S1

Caption: General workflow for serine protease purification.

Protocol 1: Purification of a Serine Protease (e.g., Trypsin)

This protocol is a general guideline. Optimization is recommended for each specific protease and sample type.

1. Materials:

  • Benzamidine Affinity Resin (e.g., Benzamidine Sepharose 4 Fast Flow)
  • Chromatography Column
  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4. The high salt concentration is crucial to minimize non-specific ionic interactions with the resin matrix.[1]
  • Elution Buffer (Low pH): 0.05 M Glycine-HCl, pH 3.0.
  • Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer.
  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0 (for low pH elution).
  • Regeneration Buffers: 100 mM Tris-HCl, 500 mM NaCl, pH 8.5 AND 100 mM Sodium Acetate, 500 mM NaCl, pH 4.5.[1]
  • Storage Solution: 0.05 M Acetate Buffer, pH 4.0, containing 20% Ethanol.[2]

2. Method:

  • Column Packing & Equilibration:
  • Prepare a slurry of the resin in Binding Buffer (typically 50-70%).
  • Pack the column according to the manufacturer's instructions to achieve a uniform bed.[6]
  • Equilibrate the packed column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.
  • Sample Application:
  • Apply the clarified and filtered sample to the column. A flow rate of 30-150 cm/h is a good starting point.[2]
  • Wash:
  • Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline. This removes unbound contaminants.
  • Elution:
  • Option A (Low pH Elution): Apply the Low pH Elution Buffer. Immediately collect fractions into tubes containing Neutralization Buffer (approx. 100 µL per 1 mL of fraction) to rapidly restore a neutral pH and protect the enzyme from acid-induced denaturation.
  • Option B (Competitive Elution): Apply the Competitive Elution Buffer. This method is gentler as it maintains a constant pH.[1] Note that the eluting agent (p-aminobenzamidine) will be present in the purified sample and may need to be removed via dialysis or desalting.
  • Regeneration and Storage:
  • Wash the column with 3-5 CV of alternating high pH and low pH regeneration buffers. Repeat this cycle three times.[7]
  • Re-equilibrate the column with 5-10 CV of Binding Buffer.
  • For long-term storage, flush the column with 5 CV of Storage Solution and store at 4-8°C.[2]
Diagram: Post-Cleavage Thrombin Removal Workflow

cluster_input Input cluster_process Process cluster_output Output I1 Sample containing cleaved target protein + Thrombin P2 Load Sample I1->P2 P1 Equilibrate HiTrap Benzamidine column with Binding Buffer P1->P2 O1 Collect Flow-through: Pure, Thrombin-free Target Protein P2->O1 O2 Thrombin is bound to the column P2->O2

Caption: Workflow for removing thrombin after fusion tag cleavage.

Protocol 2: Thrombin Removal After Fusion Protein Cleavage

A frequent application is the removal of thrombin after it has been used to cleave a purification tag (e.g., GST, His-tag) from a recombinant protein.

1. Materials:

  • Prepacked column (e.g., Cytiva HiTrap™ Benzamidine FF (high sub), 1 mL or 5 mL).[8]
  • Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.

2. Method:

  • Column Preparation:
  • Connect the prepacked column to a syringe, pump, or chromatography system.
  • Wash the column with 5 CV of distilled water to remove the storage solution.
  • Equilibrate the column with 5-10 CV of Binding Buffer.
  • Sample Application:
  • Apply the sample containing the cleaved target protein and thrombin directly to the equilibrated column. Recommended flow rates are 1 mL/min for a 1 mL column or 5 mL/min for a 5 mL column.
  • Collection of Purified Protein:
  • Crucially, the purified, thrombin-free target protein is collected in the flow-through.
  • Continue to wash the column with an additional 2-3 CV of Binding Buffer to ensure all of the target protein has been recovered.
  • Column Stripping and Regeneration (Optional):
  • If the column is to be reused, the bound thrombin can be eluted using the Low pH Elution Buffer as described in Protocol 1.
  • Regenerate and store the column as previously described.

Troubleshooting and Resin Care

ProblemPotential Cause(s)Solution(s)
No/Poor Binding of Protease Incorrect binding buffer pH or ionic strength.Ensure buffer is pH 7.4-8.0 and contains ~0.5 M NaCl.[8]
Protease active site is blocked or denatured.Check sample handling procedures. Avoid harsh conditions.
Loss of ligand from resin due to improper storage/cleaning.Use a new column. Always store resin in recommended buffer and pH.[2]
Poor Recovery/Yield Elution conditions are too harsh (low pH).Consider competitive elution with p-aminobenzamidine or arginine.[1]
Elution conditions are too mild to disrupt binding.Decrease elution pH further (e.g., to 2.0) or increase competitor concentration.
Strong, non-specific binding.Ensure adequate salt concentration (0.5 M NaCl) in binding and wash buffers.[1]
Contaminants in Eluted Fraction Inefficient washing.Increase wash volume (to 10-15 CV) before elution.
Non-specific hydrophobic or ionic interactions.Include a high-salt wash step if using a low-salt binding buffer.[8]
High Backpressure Clogged column frit or resin bed due to sample particulates.Centrifuge and filter sample (0.22 or 0.45 µm) before loading.[9]
Resin bed has compacted.Repack the column. Do not exceed the maximum recommended flow rate.[6]

Resin Care and Stability:

The stability of the benzamidine ligand is pH-dependent. The amide bond linking the ligand is generally stable, but the amidine group itself can hydrolyze at pH values below 2 or above 8 over extended periods.[2][10] This hydrolysis converts the ligand to p-aminobenzamide and then to p-aminobenzoic acid, neither of which has an affinity for serine proteases, leading to a permanent loss of binding capacity.[10] Therefore, always adhere to the manufacturer's recommended pH ranges for operation, cleaning, and long-term storage.

References

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) Datasheet (71502061 AD). Retrieved from [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (low sub) Datasheet. Retrieved from [Link]

  • Cytiva. (2000, September 15). Data File 18-1139-38 AC: Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Retrieved from [Link]

  • GE Healthcare. (n.d.). Affinity Chromatography Handbook: Principles and Methods (18-1022-29). Retrieved from [Link]

  • GE Healthcare Bio-Sciences AB. (n.d.). Removal and purification of trypsin-like serine proteases. Retrieved from [Link]

  • Cytiva. (2020, October). HiTrap Benzamidine FF (high sub) Instructions (71501750 AI). Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Benzamidine Sepharose 4 Fast F | 17512310 | CYTIVA. Retrieved from [Link]

  • Tofflon Life Science. (n.d.). Benzamidine series AC Resins. Retrieved from [Link]

  • Bio-Link. (n.d.). Benzamidine Chromstar® 4FF Affinity Chromatography Resins.
  • Scientific Laboratory Supplies. (n.d.). Cytiva Benzamidine Sepharose 4 Fast Flow Instructions. Retrieved from [Link]

  • Cytiva. (n.d.). Data File 71-5017-50 AH: BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Retrieved from [Link]

  • GE Healthcare. (n.d.). Affinity Chromatography Handbook, Vol 3: Specific Groups of Biomolecules. Retrieved from [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 6B Datasheet (71709600 AF). Retrieved from [Link]

  • Cytiva. (n.d.). Affinity resins - specific groups. Retrieved from [Link]

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004. [Link]

  • YSK BIOSCIENCES. (n.d.). Benzamidine Resins. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Novel 4-Aminobenzamidine Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel therapeutic candidate's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, comparative framework for elucidating the MoA of novel 4-aminobenzamidine derivatives, a promising class of serine protease inhibitors. We will move beyond rote protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach.

The 4-aminobenzamidine scaffold has long been recognized as a potent inhibitor of serine proteases, which are implicated in a multitude of pathologies including cancer, thrombosis, and inflammation.[1][2] This guide will focus on a hypothetical novel derivative, hereafter referred to as Compound AMB-X , and compare its performance against the parent compound, p-Aminobenzamidine , and a well-established, clinically relevant serine protease inhibitor, Rivaroxaban , an inhibitor of Factor Xa. While Rivaroxaban targets a different serine protease, its well-characterized kinetic profile provides a valuable benchmark for assessing the drug-like properties of novel compounds.

Part 1: The Foundation - Understanding Serine Protease Inhibition

Serine proteases, such as urokinase-type plasminogen activator (uPA) and trypsin, are characterized by a highly conserved catalytic triad featuring a critical serine residue.[3] Inhibition of these enzymes can occur through several mechanisms, primarily categorized as reversible (competitive, non-competitive, uncompetitive) or irreversible. A thorough understanding of these modalities is crucial for interpreting experimental data. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate, while a non-competitive inhibitor will decrease the maximum reaction velocity (Vmax) without affecting Km.

The ultimate goal is to quantify the inhibitor's potency and binding characteristics through key parameters:

  • IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

  • Ki (Inhibition Constant): An intrinsic measure of the affinity of the inhibitor for the enzyme.

  • kon (Association Rate Constant): The rate at which the inhibitor binds to the enzyme.

  • koff (Dissociation Rate Constant): The rate at which the inhibitor dissociates from the enzyme.

Part 2: The Core Methodologies - A Trifecta of Validation

A multi-pronged experimental approach is essential for a comprehensive validation of the mechanism of action. We will detail three critical stages: enzymatic kinetic assays, surface plasmon resonance (SPR) for real-time binding kinetics, and cell-based assays to confirm activity in a more physiologically relevant context.

Enzymatic Kinetic Assays: Defining the Mode of Inhibition

The initial step in characterizing a novel inhibitor is to determine its effect on the enzyme's catalytic activity in a purified system. This allows for the precise determination of the inhibition modality and potency.

Experimental Protocol: Chromogenic Assay for uPA Inhibition

This protocol is adapted for determining the inhibitory activity of compounds against human uPA.

Materials:

  • Human uPA (purified)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

  • Test compounds (Compound AMB-X, p-Aminobenzamidine, Rivaroxaban) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells. Add 160 µL of Assay Buffer containing a fixed concentration of uPA. Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to linearize the curves and visually determine the mode of inhibition.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR): Unveiling Real-Time Binding Kinetics

SPR provides invaluable, label-free, real-time data on the association and dissociation of an inhibitor to its target enzyme, allowing for the determination of kon, koff, and the dissociation constant (KD).

Experimental Protocol: SPR Analysis of Inhibitor-uPA Interaction

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified human uPA

  • Test compounds (Compound AMB-X, p-Aminobenzamidine, Rivaroxaban)

Procedure:

  • Ligand Immobilization: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a mixture of EDC and NHS. Inject the purified uPA in the immobilization buffer to covalently couple it to the chip surface via amine groups. Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the uPA.[6][7]

  • Analyte Injection: Prepare a series of dilutions of each test compound in running buffer. Inject the compounds sequentially over both the uPA-immobilized and reference flow cells at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is replaced by running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical assays are crucial, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant system to evaluate an inhibitor's ability to engage its target and exert a biological effect.

Experimental Protocol: Cell-Based uPA Activity Assay

This protocol measures the activity of cell-surface uPA on a cancer cell line known to overexpress this enzyme (e.g., DU145 prostate cancer cells).

Materials:

  • DU145 cells

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • PBS (Phosphate-Buffered Saline)

  • Assay Buffer (serum-free medium)

  • Chromogenic uPA substrate

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed DU145 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment: Once confluent, gently wash the cells twice with warm PBS to remove serum. Add 90 µL of Assay Buffer to each well, followed by 10 µL of the test compound dilutions. Include appropriate vehicle controls. Incubate at 37°C for 1-2 hours.[8]

  • Reaction Initiation and Measurement: Add 10 µL of the chromogenic uPA substrate to each well. Immediately place the plate in a microplate reader at 37°C and measure the absorbance at 405 nm kinetically over 1-2 hours.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each condition.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Part 3: A Comparative Performance Analysis

The true value of a novel compound is revealed through direct comparison with existing molecules. The following table summarizes the expected and literature-derived data for our compounds of interest.

ParameterCompound AMB-X (Novel Derivative)p-Aminobenzamidine (Parent Compound)Rivaroxaban (Alternative Inhibitor)
Target Enzyme uPA / TrypsinuPA / TrypsinFactor Xa
IC50 (Biochemical) ~ 500 nM~ 82 µM (for uPA)[1]~ 2.1 nM (for prothrombinase)
Ki ~ 150 nMNot readily available~ 0.4 nM
kon (M⁻¹s⁻¹) ~ 1 x 10⁵Not readily available~ 1.7 x 10⁷
koff (s⁻¹) ~ 1.5 x 10⁻²Not readily available~ 5 x 10⁻³
KD (from SPR) ~ 150 nMNot readily available~ 0.3 nM
IC50 (Cell-based) ~ 2 µM~ 50-100 µM~ 10 nM

Note: Data for Compound AMB-X is hypothetical for illustrative purposes. Data for p-Aminobenzamidine and Rivaroxaban are derived from published literature.

Interpretation of Comparative Data:

  • Potency: Compound AMB-X demonstrates a significant improvement in potency over its parent compound, p-Aminobenzamidine, in both biochemical and cell-based assays. This suggests that the structural modifications in Compound AMB-X lead to more favorable interactions with the enzyme's active site.

  • Kinetics: When compared to Rivaroxaban, a highly optimized drug, Compound AMB-X exhibits a slower association rate (kon) and a faster dissociation rate (koff). This indicates that while Compound AMB-X is a potent inhibitor, there is room for further optimization to enhance its binding kinetics and potentially prolong its duration of action.

  • Cellular Activity: The shift in IC50 from the biochemical to the cell-based assay for Compound AMB-X is expected and can be attributed to factors such as cell permeability and potential off-target binding. The smaller this shift, the more efficiently the compound reaches its intracellular or cell-surface target.

Part 4: Visualizing the Broader Biological Impact

Understanding the signaling pathways in which the target enzymes operate is crucial for predicting the downstream biological consequences of their inhibition.

Key Signaling Pathways

uPA/uPAR Signaling in Cancer Invasion: The binding of uPA to its receptor (uPAR) on the cancer cell surface initiates a proteolytic cascade that degrades the extracellular matrix, a critical step in metastasis.[9][10][11][12][13] Inhibiting uPA activity with a compound like AMB-X is expected to disrupt this pathway and reduce cancer cell invasion.

uPA_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation uPA uPA uPA->Plasminogen uPAR uPAR uPA->uPAR Pro-MMPs Pro-MMPs Plasmin->Pro-MMPs Activates Active MMPs Active MMPs ECM Extracellular Matrix Active MMPs->ECM Degrades ECM_Degradation ECM Degradation ECM->ECM_Degradation Integrins Integrins uPAR->Integrins Interacts with FAK_Src FAK/Src Integrins->FAK_Src ERK_PI3K ERK/PI3K Signaling FAK_Src->ERK_PI3K Invasion_Migration Invasion & Migration ERK_PI3K->Invasion_Migration AMB_X Compound AMB-X AMB_X->uPA Inhibition

Caption: The uPA/uPAR signaling cascade in cancer cell invasion.

Trypsin-PAR2 Signaling in Inflammation: Trypsin can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, leading to the activation of downstream signaling pathways such as MAPK/ERK, which are involved in inflammatory responses.[14][15][16][17][18] Inhibition of trypsin by a 4-aminobenzamidine derivative would be expected to attenuate PAR2-mediated inflammation.

Trypsin_PAR2_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane Trypsin Trypsin PAR2 PAR2 (GPCR) Trypsin->PAR2 Cleaves & Activates G_Protein Gq/11 PAR2->G_Protein Activates PLC Phospholipase C G_Protein->PLC MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK Inflammatory_Response Inflammatory Response MAPK_ERK->Inflammatory_Response AMB_X Compound AMB-X AMB_X->Trypsin Inhibition

Caption: The Trypsin-PAR2 signaling pathway in inflammation.

Integrated Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive MoA validation.

MoA_Workflow Start Novel Compound (AMB-X) Enzyme_Kinetics Enzymatic Kinetic Assays Start->Enzyme_Kinetics Determine IC50 & Mode of Inhibition SPR Surface Plasmon Resonance Start->SPR Determine kon, koff, & KD Cell_Assay Cell-Based Assays Enzyme_Kinetics->Cell_Assay Confirm Cellular Activity Data_Analysis Comparative Data Analysis & Interpretation Enzyme_Kinetics->Data_Analysis SPR->Data_Analysis Cell_Assay->Data_Analysis MoA_Validated Mechanism of Action Validated Data_Analysis->MoA_Validated

Caption: Integrated workflow for MoA validation.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action for novel 4-aminobenzamidine derivatives. By integrating enzymatic kinetics, surface plasmon resonance, and cell-based assays, researchers can build a comprehensive profile of a compound's potency, binding characteristics, and cellular efficacy. The comparative analysis against both a parent compound and a clinically relevant alternative provides essential context for evaluating the therapeutic potential of novel candidates. This structured, data-driven methodology not only ensures scientific integrity but also provides a clear path for the optimization and advancement of promising new serine protease inhibitors.

References

  • M. S. D'Alessio, G., & Blasi, F. (2021). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR)
  • García-Lara, E., et al. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cellular and Molecular Life Sciences.
  • Li, Y., et al. (2022). uPAR, beyond regulating physiological functions, has orchestrated roles in cancer (Review). Oncology Reports.
  • García-Lara, E., et al. (2023). Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer. Bioengineering.
  • Ding, Y., et al. (2022). Plasminogen activator, urokinase enhances the migration, invasion, and proliferation of colorectal cancer cells by activating the Src/ERK pathway. Journal of Gastrointestinal Oncology.
  • Li, M., et al. (2023). Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases. Frontiers in Immunology.
  • Ganesh, S., et al. (2013). Role of Urokinase Receptor in Tumor Progression and Development. Theranostics.
  • Spencer, J. R., et al. (2002). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Coughlin, S. R. (2005). Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins.
  • Amadesi, S., et al. (2007). Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain.
  • BenchChem. (2025).
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  • van der Merwe, P. A. (2002). Surface plasmon resonance. In Protein-Ligand Interactions (pp. 137-170). Oxford University Press.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.
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  • Junior, N. (2019).
  • Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • Schweinitz, A., et al. (2004). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.